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Foundational

1H and 13C NMR spectrum analysis of cis-4-Phenyl-3-piperidinol HCl

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of cis-4-Phenyl-3-piperidinol HCl This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of cis-4-Phenyl-3-piperidinol HCl

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for cis-4-Phenyl-3-piperidinol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak assignment to elucidate the structural and stereochemical factors influencing the spectral data. We will explore the causal relationships between molecular geometry, electronic effects, and the resulting NMR chemical shifts and coupling constants, offering a framework for the structural verification of this and similar substituted piperidine scaffolds.

Molecular Structure and Analytical Significance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The specific stereochemistry and substitution pattern of derivatives like 4-phenyl-3-piperidinol are critical to their pharmacological activity. NMR spectroscopy is the definitive technique for confirming the constitution and relative stereochemistry of such molecules in solution.

The cis configuration of the phenyl and hydroxyl groups on the piperidine ring, combined with the protonation of the nitrogen atom in the hydrochloride salt form, creates a unique and predictable set of magnetic environments for the constituent protons and carbons. Understanding these nuances is paramount for unambiguous spectral interpretation.

G cis-4-Phenyl-3-piperidinol HCl Structure cluster_ring cluster_substituents N N⁺H₂ C2 C2 N->C2 Cl Cl⁻ C3 C3 C2->C3 C4 C4 C3->C4 OH OH C3->OH cis C5 C5 C4->C5 Ph Phenyl (C₁'-C₆') C4->Ph cis C6 C6 C5->C6 C6->N H2a H2ax H2e H2eq H3 H3 H4 H4 H5a H5ax H5e H5eq H6a H6ax H6e H6eq OH_p OH NH2_p N⁺H₂ G 2D NMR Correlation Workflow H1_NMR ¹H NMR (Initial Hypothesis) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies J-coupled spin systems HSQC HSQC (Direct ¹H-¹³C) H1_NMR->HSQC Assigns protons to their carbons C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C) COSY->HMBC NOESY NOESY/ROESY (Through-Space ¹H-¹H) COSY->NOESY HSQC->HMBC Confirms assignments, connects fragments Final Final Structure Confirmation HMBC->Final Confirms C-skeleton NOESY->Final Confirms Stereochemistry (e.g., diaxial H3/H5)

Caption: Workflow for structural elucidation using 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H2-H3, H3-H4, H4-H5, and H5-H6, confirming the connectivity around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different spin systems and confirming the placement of the phenyl group by showing correlations from H4 to C₂'/C₆' and from H₂'/H₆' to C4.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This through-space experiment is the key to confirming the cis stereochemistry. For the proposed conformation (equatorial phenyl and hydroxyl), we would expect to see a strong NOE correlation between the axial protons at H3, H5, and the axial proton at the N⁺H₂ group, confirming their spatial proximity on one face of the ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a robust methodology for acquiring high-quality NMR data for cis-4-Phenyl-3-piperidinol HCl.

Objective: To obtain 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for structural verification.

Materials:

  • cis-4-Phenyl-3-piperidinol HCl (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial. b. Add 0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic as it is an excellent solvent for most amine salts and slows down the exchange rate of labile N-H and O-H protons, often resulting in sharper signals compared to solvents like CDCl₃ or D₂O. c. Gently sonicate or vortex the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulates. d. Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (line shape). c. ¹H Spectrum: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. d. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. Typical parameters: 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. e. COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment. f. HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum optimized for a one-bond ¹JCH coupling of ~145 Hz. Typical parameters: 256 increments in the indirect dimension, 4-8 scans per increment.

  • Data Processing & Analysis: a. Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. b. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm. c. Calibrate the ¹³C spectrum to the DMSO solvent peak at δ 39.52 ppm. d. Integrate the ¹H spectrum to determine relative proton counts. e. Analyze the 2D spectra to build connectivity maps and confirm the assignments made from the 1D spectra.

Conclusion

The comprehensive NMR analysis of cis-4-Phenyl-3-piperidinol HCl requires a multi-faceted approach. By integrating the interpretation of 1D ¹H and ¹³C spectra with the connectivity data from 2D experiments like COSY and HSQC, a complete and unambiguous structural assignment is achievable. The predicted chemical shifts and coupling patterns detailed in this guide serve as a robust template for researchers, enabling confident structural verification. Particular attention to the through-space correlations observed in a NOESY or ROESY experiment is critical for the definitive confirmation of the cis relative stereochemistry, a feature often essential for biological function.

References

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  • Goward, G. R., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(49), 11160-11167. [Link]

  • Goward, G. R., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Journal of the American Chemical Society, 128(6), 2121-34. [Link]

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  • Noury, F., et al. (2022). Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling: General Approaches Applied to Complex JPP and JPSe Scalar Couplings. Journal of the American Chemical Society, 144(25), 11135-11149. [Link]

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Exploratory

Thermodynamic stability of cis-4-phenyl-3-piperidinol isomers

An In-Depth Technical Guide to the Thermodynamic Stability of cis-4-Phenyl-3-Piperidinol Isomers Authored for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of cis-4-Phenyl-3-Piperidinol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceuticals due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional space.[1][2] The thermodynamic stability of substituted piperidines dictates their conformational preferences, which in turn governs their interaction with biological targets. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of cis-4-phenyl-3-piperidinol isomers. We will explore the intricate balance of steric hindrance, electronic effects, and, most critically, the role of intramolecular hydrogen bonding. This document synthesizes experimental and computational insights to provide a comprehensive framework for understanding and predicting the behavior of this important chemical motif.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous feature in pharmaceuticals and natural products.[2] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, similar to cyclohexane, which minimizes angular and torsional strain.[1] This predictable geometry allows for the precise spatial arrangement of substituents, which is critical for optimizing drug-receptor interactions. The introduction of substituents, such as in the case of 4-phenyl-3-piperidinol, creates stereoisomers whose relative stability and conformational equilibrium are paramount to their biological activity.[3][4] Understanding the thermodynamic landscape of these isomers is therefore not an academic exercise but a critical step in rational drug design.

Conformational Analysis of the Piperidine Ring

The piperidine ring is not static; it exists in a dynamic equilibrium between two primary chair conformations, along with higher-energy boat and twist-boat forms. For most derivatives, the chair conformation is overwhelmingly favored.[5][6] The stability of a given chair conformer is determined by the orientation of its substituents, which can occupy either axial or equatorial positions.[1]

Several key factors influence this equilibrium:

  • Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions—steric clashes with other axial substituents on the same side of the ring.[1] The energetic penalty for a substituent occupying an axial position is quantified by its A-value, representing the free energy difference between the equatorial and axial conformers.[1]

  • Electronic Effects: The presence of the nitrogen heteroatom introduces electronic effects not seen in cyclohexane. These include dipole-dipole interactions and stereoelectronic phenomena like the anomeric effect, where electronegative substituents adjacent to a heteroatom may counter-intuitively prefer the axial position due to stabilizing hyperconjugative interactions.[7][8]

  • Nitrogen Inversion: The lone pair on the nitrogen atom rapidly inverts, which can influence the steric environment around the N-H bond or N-substituents.[1]

In cis-4-phenyl-3-piperidinol, we must consider the interplay of a bulky phenyl group at the C4 position and a polar hydroxyl group at the C3 position.

Table 1: Key Substituent Effects on Piperidine Conformation
SubstituentPositionTypical A-Value (kcal/mol)Predominant ConformationKey Considerations
PhenylC4~3.0EquatorialSignificant steric bulk strongly disfavors the axial position to avoid 1,3-diaxial strain.[1]
HydroxylC3~0.7EquatorialWhile preferring the equatorial position based on sterics alone, its small size and ability to hydrogen bond can alter this preference.

The Decisive Role of Intramolecular Hydrogen Bonding

The defining feature governing the stability of cis-4-phenyl-3-piperidinol is the potential for a strong intramolecular hydrogen bond (IHB). In the cis configuration, the substituents at C3 and C4 are on the same face of the ring. This geometry allows for specific conformations where the 3-hydroxyl group (the hydrogen bond donor) can interact favorably with the lone pair of electrons on the piperidine nitrogen (the hydrogen bond acceptor).[9][10]

This stabilizing interaction is only possible in a specific chair conformation. For the IHB to form, the hydroxyl group must be in an axial position, and the N-H bond must be equatorial, positioning the nitrogen's lone pair to accept the hydrogen. This creates a pseudo-six-membered ring, a highly stable arrangement.

The formation of this IHB can provide a significant stabilizing energy, often several kcal/mol, which can be sufficient to overcome the inherent steric preference for substituents to be equatorial.[11] Therefore, the most stable conformer of cis-4-phenyl-3-piperidinol is predicted to be the one where the large phenyl group occupies the equatorial position to minimize steric strain, while the hydroxyl group occupies the axial position to facilitate the stabilizing intramolecular hydrogen bond.

Caption: Conformational equilibrium of cis-4-phenyl-3-piperidinol.

Methodologies for Determining Thermodynamic Stability

A multi-pronged approach combining computational modeling and experimental verification is essential for a comprehensive understanding of isomer stability.[1]

Computational Chemistry

Computational techniques are invaluable for predicting the relative energies and geometries of different conformers without the need for synthesis.[12][13]

  • Core Principle: These methods solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule.[14] The conformer with the lowest calculated energy is predicted to be the most thermodynamically stable.[15]

  • Causality of Method Choice: Density Functional Theory (DFT) with functionals like B3LYP or PBE0 offers a robust balance of accuracy and computational cost for molecules of this size.[12][16] Including dispersion corrections (e.g., Grimme's D3) is critical for accurately modeling the non-covalent interactions of the phenyl ring.[14] Molecular mechanics calculations can also provide useful initial insights but are generally less accurate than quantum mechanical methods.[17]

  • Structure Generation: Build the 3D structures of the possible chair conformers of cis-4-phenyl-3-piperidinol using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method (e.g., B3LYP-D3) with a suitable basis set (e.g., 6-311++G**). This process finds the lowest energy structure for each conformer.[14]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[14]

  • Energy Comparison: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of the conformers. The difference in energy (ΔE) quantifies their relative stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying molecular conformation and dynamics in solution.

  • Core Principle: NMR measures the magnetic properties of atomic nuclei. The chemical shift and coupling constants (J-values) of protons are highly sensitive to their local electronic environment and spatial orientation.[18]

  • Causality of Method Choice: Proton-proton (¹H-¹H) coupling constants are dependent on the dihedral angle between the protons. Large coupling constants (J > 8-10 Hz) between vicinal protons (H-C-C-H) are indicative of a trans-diaxial or trans-diequatorial relationship, while small couplings (J < 4 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This allows for the direct determination of substituent orientation in the dominant chair conformation.[18][19]

  • Sample Preparation: Dissolve 5-10 mg of purified cis-4-phenyl-3-piperidinol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is crucial, as polar, hydrogen-bond-accepting solvents like DMSO can compete with the intramolecular hydrogen bond, potentially shifting the conformational equilibrium.[10]

  • Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum (≥400 MHz).

  • Spectral Analysis:

    • Assign Signals: Identify the signals corresponding to the protons on the piperidine ring, particularly H3 and H4. 2D NMR techniques like COSY may be required for unambiguous assignment.

    • Measure Coupling Constants: Extract the J-values for the H3-H4 coupling. A large coupling constant would suggest a diaxial relationship, indicating that both the hydroxyl and phenyl groups are equatorial. A small coupling constant would suggest an axial-equatorial relationship, consistent with the predicted stable conformer (H3-eq, H4-ax).

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.

  • Core Principle: This technique involves diffracting X-rays off a single crystal of the compound. The diffraction pattern is used to calculate the precise 3D arrangement of atoms in the crystal lattice.

  • Causality of Method Choice: While NMR reveals the dominant conformation in solution, X-ray crystallography provides a precise snapshot of the lowest energy conformation in the solid state.[5] This allows for the direct visualization of bond lengths, bond angles, and the presence of intramolecular hydrogen bonds, serving as the ultimate validation for computational models.[20]

  • Crystallization: Grow a single, high-quality crystal of cis-4-phenyl-3-piperidinol. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Structural Analysis: Analyze the refined structure to confirm the cis stereochemistry, determine the chair conformation, and measure the precise distance and angle of the O-H···N intramolecular hydrogen bond.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_nmr NMR (Solution State) cluster_xray X-ray (Solid State) Compound cis-4-Phenyl-3-Piperidinol Comp_Model Build 3D Conformers Compound->Comp_Model NMR_Prep Sample Preparation (Deuterated Solvent) Compound->NMR_Prep Xray_Cryst Grow Single Crystal Compound->Xray_Cryst Comp_Opt DFT Geometry Optimization (e.g., B3LYP-D3) Comp_Model->Comp_Opt Comp_Energy Calculate Relative Energies (ΔE) Comp_Opt->Comp_Energy Assessment Thermodynamic Stability & Conformational Profile Comp_Energy->Assessment Predicts most stable conformer NMR_Acq Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acq NMR_Analysis Analyze J-Coupling Constants NMR_Acq->NMR_Analysis NMR_Analysis->Assessment Determines dominant conformer in solution Xray_Data Collect Diffraction Data Xray_Cryst->Xray_Data Xray_Solve Solve & Refine Structure Xray_Data->Xray_Solve Xray_Solve->Assessment Confirms solid-state conformer

Caption: Integrated workflow for stability analysis.

Conclusion

The thermodynamic stability of cis-4-phenyl-3-piperidinol is governed by a sophisticated interplay of steric and electronic factors. While the bulky C4-phenyl group has a strong preference for the equatorial position to minimize steric strain, the most critical stabilizing factor is an intramolecular hydrogen bond between an axial C3-hydroxyl group and the piperidine nitrogen. This interaction is often strong enough to overcome the hydroxyl group's own slight steric preference for the equatorial position, leading to a well-defined, low-energy conformation. A synergistic approach, leveraging the predictive power of computational chemistry alongside the definitive experimental evidence from NMR spectroscopy and X-ray crystallography, provides the most robust and reliable framework for characterizing the stability and conformational landscape of this and related piperidinol derivatives. This foundational understanding is indispensable for the rational design of novel therapeutics in drug discovery.

References

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Sources

Protocols & Analytical Methods

Method

Chiral resolution methods for cis-4-Phenyl-3-piperidinol enantiomers

An Application Guide and Protocols for the Chiral Resolution of cis-4-Phenyl-3-piperidinol Enantiomers Abstract The enantiomers of cis-4-Phenyl-3-piperidinol are critical chiral building blocks in the synthesis of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocols for the Chiral Resolution of cis-4-Phenyl-3-piperidinol Enantiomers

Abstract

The enantiomers of cis-4-Phenyl-3-piperidinol are critical chiral building blocks in the synthesis of numerous pharmacologically active molecules. The specific stereochemistry at the C3 and C4 positions profoundly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for the separation of the racemic mixture into its constituent enantiomers are essential for drug discovery and development. This document provides a detailed guide to the primary methods for the chiral resolution of cis-4-Phenyl-3-piperidinol: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). Each section explains the underlying scientific principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols for immediate application in a research or process development setting.

Introduction: The Significance of Chiral Piperidinols

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. When substituted as in cis-4-Phenyl-3-piperidinol, two stereogenic centers are created, giving rise to a pair of enantiomers. The distinct three-dimensional arrangement of the phenyl and hydroxyl groups dictates how each enantiomer interacts with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, less active, or even contribute to undesirable side effects.[1] Obtaining enantiomerically pure forms of this intermediate is therefore not merely an academic exercise but a critical step in the development of safe and effective medicines.

This guide explores the three most powerful and widely adopted techniques for achieving this separation at both analytical and preparative scales.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[2][3] The method leverages the conversion of a racemic mixture of a base, such as cis-4-Phenyl-3-piperidinol, into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral acid.

Principle of Separation

The core principle lies in the fact that diastereomers possess different physical properties, most notably solubility in a given solvent system.[2][3][4] When the racemic amine (containing R,S and S,R enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., R,R), two diastereomeric salts are formed: [(R,S)-(R,R)] and [(S,R)-(R,R)]. The difference in their crystal lattice energies leads to one salt being less soluble and preferentially crystallizing from the solution, while the more soluble salt remains in the mother liquor. The crystallized salt can then be isolated by filtration, and the chiral resolving agent is removed by treatment with a base to liberate the desired, enantiomerically enriched amine.

Key Experimental Considerations
  • Choice of Resolving Agent: The success of the resolution is highly dependent on the choice of the chiral acid. For basic amines like piperidinols, common choices include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[4][5] Tartaric acid is often a first choice due to its availability in both enantiomeric forms and its low cost.[2][5]

  • Solvent Selection: The solvent system is critical. The ideal solvent should provide moderate solubility for both diastereomeric salts, but with a significant difference between them. Alcohols (e.g., methanol, ethanol, isopropanol) or aqueous alcohol mixtures are common starting points.

  • Stoichiometry: While a 1:1 molar ratio of amine to resolving agent can be used, modern approaches often employ the half-equivalent method (0.5 equivalents of resolving agent).[4] This can reduce costs and sometimes improve the efficiency of the crystallization process.[4]

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation of Enantiomers racemate Racemic cis-4-Phenyl-3-piperidinol (+/-)-Amine dissolve Dissolve in Suitable Solvent (e.g., Methanol) racemate->dissolve agent Enantiopure Resolving Agent (e.g., (+)-Tartaric Acid) agent->dissolve mix Mix and Heat to Dissolve dissolve->mix cool Cool Slowly to Induce Preferential Crystallization mix->cool filtration1 Filter to Separate Crystals from Mother Liquor cool->filtration1 crystals Crystals of Less Soluble Diastereomeric Salt (e.g., (+)-Amine-(+)-Tartrate) filtration1->crystals Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (-)-Amine-(+)-Tartrate) filtration1->mother_liquor Liquid liberation1 Liberate Amine with Base (e.g., NaOH aq.) & Extract crystals->liberation1 liberation2 Liberate Amine with Base (e.g., NaOH aq.) & Extract mother_liquor->liberation2 enantiomer1 Enriched (+)-Enantiomer liberation1->enantiomer1 enantiomer2 Enriched (-)-Enantiomer liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol: Resolution with (+)-(2R,3R)-Tartaric Acid
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic cis-4-Phenyl-3-piperidinol in 100 mL of methanol. Warm the mixture gently if necessary to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 8.47 g (1.0 molar equivalent) of (+)-(2R,3R)-tartaric acid in 50 mL of methanol. Cautiously add the tartaric acid solution to the piperidinol solution with gentle stirring.[2] An exotherm may be observed.

  • Crystallization: Cork the flask and allow it to stand undisturbed at room temperature for 24-48 hours. The less soluble diastereomeric salt will gradually crystallize out of the solution.[2]

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.

  • Liberation of Enantiomer: Suspend the filtered diastereomeric salt in 100 mL of water. Add 2 M sodium hydroxide solution dropwise with stirring until the pH is >12. Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched cis-4-Phenyl-3-piperidinol.

  • Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC (see Section 4) and measure the specific optical rotation.

  • Recovery from Mother Liquor (Optional): The mother liquor can be treated in the same way (Step 5-7) to recover the other enantiomer, which will be enriched but likely of lower purity. Further purification may be required.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer exceptional selectivity under mild reaction conditions, making them an attractive alternative to classical resolution. Kinetic resolution relies on an enzyme that reacts at a different rate with each enantiomer of a racemic substrate.[6][7]

Principle of Separation

For a racemic alcohol like cis-4-Phenyl-3-piperidinol, the most common EKR strategy involves an enantioselective acylation catalyzed by a lipase.[7][8] The enzyme will preferentially catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate) to the hydroxyl group of one enantiomer, converting it into an ester. The other enantiomer remains largely unreacted. The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. Because of their different functional groups, these two compounds can be easily separated by standard techniques like column chromatography or chemical extraction.

Key Experimental Considerations
  • Enzyme Selection: Lipases are the most commonly used enzymes for this transformation.[8] Lipase B from Candida antarctica (often immobilized, e.g., Novozym® 435) and lipases from Pseudomonas species (P. cepacia, P. fluorescens) are excellent candidates for resolving secondary alcohols.[9][10][11] Screening several lipases is recommended to find the one with the highest enantioselectivity (expressed as the E-value).

  • Acyl Donor: Vinyl acetate is a highly effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.[7] Other options include anhydrides or esters like ethyl acetate.

  • Solvent: The reaction is typically run in a non-polar organic solvent like hexane, toluene, or methyl tert-butyl ether (MTBE) to maintain enzyme activity.

  • Reaction Monitoring: It is crucial to monitor the reaction progress (e.g., by TLC or GC/HPLC) and stop it close to 50% conversion. Over- or under-running the reaction will decrease the enantiomeric excess of both the product and the remaining starting material.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation racemate Racemic cis-4-Phenyl-3-piperidinol (+/-)-Alcohol reaction Selective Acylation of one Enantiomer Monitor to ~50% Conversion racemate->reaction reagents Acyl Donor (Vinyl Acetate) + Lipase (e.g., CALB) + Organic Solvent reagents->reaction mixture Mixture at 50% Conversion: (+)-Ester & (-)-Alcohol reaction->mixture filtration Filter to Remove Immobilized Enzyme mixture->filtration separation Separation by Column Chromatography or Extraction filtration->separation ester Enriched (+)-Ester separation->ester Fraction 1 alcohol Enriched (-)-Alcohol separation->alcohol Fraction 2 hydrolysis Hydrolysis of Ester (e.g., K₂CO₃ / MeOH) ester->hydrolysis final_alcohol Enriched (+)-Alcohol hydrolysis->final_alcohol

Caption: Workflow for enzymatic kinetic resolution via selective acylation.

Protocol: Lipase-Catalyzed Acylation
  • Setup: To a 100 mL round-bottom flask, add 2.0 g of racemic cis-4-Phenyl-3-piperidinol, 50 mL of methyl tert-butyl ether (MTBE), and 2.5 mL of vinyl acetate (acyl donor).

  • Enzyme Addition: Add 200 mg of immobilized Candida antarctica lipase B (Novozym® 435).

  • Reaction: Seal the flask and stir the suspension at room temperature (or a slightly elevated temperature, e.g., 40 °C) on a magnetic stir plate.

  • Monitoring: Monitor the reaction progress every few hours using TLC or by taking aliquots for chiral HPLC analysis. The goal is to stop the reaction when the ratio of starting material to product is approximately 1:1 (50% conversion).

  • Enzyme Removal: Once ~50% conversion is reached, remove the immobilized enzyme by vacuum filtration, washing it with a small amount of fresh MTBE. The enzyme can often be dried and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting residue, a mixture of the acylated piperidinol (ester) and the unreacted piperidinol (alcohol), can be separated by silica gel column chromatography.

  • Isolation of Unreacted Alcohol: Elute the column with a hexane/ethyl acetate gradient to isolate the unreacted enantiomer of cis-4-Phenyl-3-piperidinol.

  • Isolation of Acylated Alcohol: Continue eluting to isolate the esterified enantiomer. To recover the free alcohol, dissolve the ester in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature until hydrolysis is complete (monitor by TLC). Work up the reaction to yield the second enantiomer of cis-4-Phenyl-3-piperidinol.

  • Analysis: Confirm the enantiomeric excess of both recovered alcohols by chiral HPLC.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier analytical technique for determining enantiomeric purity and can also be scaled for preparative separation. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12]

Principle of Separation

Enantiomers are passed through a column packed with a CSP. The CSP creates a chiral environment, and the enantiomers form transient, diastereomeric complexes with the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation.[13] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral amines and alcohols.[12][14]

Key Experimental Considerations
  • Column Selection: Columns with amylose or cellulose derivatives coated or immobilized on a silica support are highly effective. Common screening columns include Chiralpak® AD, Chiralcel® OD, and their immobilized counterparts (e.g., Chiralpak IA, IC).[15][16]

  • Mobile Phase Mode:

    • Normal Phase: Typically consists of a non-polar solvent like n-hexane with a polar modifier (alcohol) such as isopropanol (IPA) or ethanol. This mode often provides the best selectivity for many compounds.[12]

    • Reversed Phase: Uses an aqueous buffer and an organic modifier like acetonitrile or methanol. This can be useful but may offer lower selectivity for some compounds.

    • Polar Organic Mode: Uses a polar organic solvent like ethanol/methanol as the mobile phase.

  • Additive for Basic Compounds: cis-4-Phenyl-3-piperidinol is a basic amine. To achieve good peak shape and prevent tailing in normal phase mode, a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or butylamine must be added to the mobile phase.[12]

Data Presentation: HPLC Method Development Summary

The following table outlines a typical screening strategy for developing a chiral HPLC method for cis-4-Phenyl-3-piperidinol.

ColumnMobile Phase Composition (v/v/v)Flow Rate (mL/min)Detection (nm)Expected Outcome
Chiralpak® AD-H n-Hexane / Ethanol / DEA (85:15:0.1) 1.0 220 Good initial separation, baseline resolution possible.
Chiralpak® AD-Hn-Hexane / IPA / DEA (90:10:0.1)1.0220Potential for separation, may require optimization.
Chiralcel® OD-Hn-Hexane / IPA / DEA (80:20:0.1)1.0220Alternative selectivity, worth screening.
Chiralpak® ICn-Hexane / Ethanol / DEA (90:10:0.1)1.0220Immobilized phase, offers different selectivity.

The bolded entry indicates a promising starting point for optimization.

Protocol: Chiral HPLC Method Development
  • Standard Preparation: Prepare a ~1 mg/mL solution of racemic cis-4-Phenyl-3-piperidinol in a 50:50 mixture of hexane/IPA or in pure ethanol.

  • Initial Screening:

    • Equilibrate the first screening column (e.g., Chiralpak® AD-H) with the starting mobile phase (e.g., n-Hexane/Ethanol/DEA 85:15:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 5-10 µL of the racemic standard.

    • Analyze the resulting chromatogram for any signs of peak splitting or separation.

    • Repeat this process for the other screening columns and mobile phases listed in the table above.

  • Method Optimization:

    • Select the column/mobile phase combination that shows the best "hit" (i.e., the largest separation factor, α).

    • Fine-tune the separation by adjusting the ratio of the alcohol modifier. Increasing the alcohol percentage will generally decrease retention times, while decreasing it will increase retention times and may improve resolution.

    • Adjust the flow rate if necessary to optimize the analysis time and efficiency.

  • Peak Identification: Once baseline separation is achieved, inject individual standards of the pure enantiomers (if available) to confirm the elution order.

  • Method Validation: Perform basic validation by assessing linearity, precision, and robustness of the optimized method.

Comparative Summary of Resolution Methods

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution (EKR)Chiral HPLC
Principle Different solubility of diastereomersDifferent reaction rates of enantiomersDifferent interaction with a CSP
Scalability Excellent; easily scaled to kg quantitiesGood; scalable but can be limited by enzyme costLimited for preparative scale; expensive
Cost Low (commodity resolving agents/solvents)Moderate to High (enzyme cost)Very High (CSP columns and solvent usage)
Development Time Moderate (requires screening of agents/solvents)Moderate (requires enzyme screening)Fast for analytical, slow for preparative
Purity Can be very high after recrystallizationTheoretically limited to >99% ee for one enantiomerExcellent; can achieve >99.5% ee
Key Advantage Low cost and high throughput for large scaleHigh selectivity under mild conditionsPremier analytical tool; high purity separation
Key Disadvantage Empirical/unpredictable; can be labor-intensiveMax 50% yield for each enantiomer per runHigh cost, high solvent consumption

Conclusion

The chiral resolution of cis-4-Phenyl-3-piperidinol is a critical step for its application in pharmaceutical development. This guide has detailed three robust and complementary methods for achieving this separation. Diastereomeric salt crystallization is a powerful and economical choice for large-scale production. Enzymatic kinetic resolution provides an elegant and highly selective method under mild conditions, ideal for producing high-purity material. Finally, chiral HPLC serves as the indispensable analytical tool for verifying the success of any resolution and can be employed for small-scale preparative work where ultimate purity is required. The selection of the optimal method will depend on the specific project requirements, including the desired scale, purity, cost, and available resources.

References

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  • Kim, M. G., et al. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Journal of the Korean Chemical Society.
  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Royal Society of Chemistry. (n.d.).
  • Notz, W., et al. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • Contestabile, R., et al. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.
  • Verma, S., et al. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing).
  • Contente, M. L., & Molinari, F. (2020).
  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • de Koning, C. B., et al. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository.
  • Coldham, I., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS.
  • SIELC. (n.d.). Separation of 4-Piperidinol, 1-benzyl-4-phenyl- on Newcrom R1 HPLC column. SIELC.
  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • An, H., et al. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC.
  • Yin, J., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry.
  • CN110483376B. (n.d.). Synthesis method of intermediate N-phenyl-4-piperidone.
  • Gotor-Fernández, V., et al. (n.d.). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine.
  • ChiralTek. (n.d.). chiral columns. HPLC.eu.
  • D'Acquarica, I., et al. (n.d.). Lipase-catalysed kinetic resolution as the key step in the synthesis of a new class of optically active 5,6- trans-9,10-dihydrophenanthroline derivatives.
  • WO2019165981A1. (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Shimadzu. (2016).
  • Bai, H., & Wang, Y. (n.d.). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution.
  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
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Sources

Application

Application Notes: The Strategic Use of cis-4-Phenyl-3-piperidinol HCl as a Precursor in API Manufacturing

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most significant heterocyclic scaffolds in the pharmaceutical industry.[1] Its derivatives are integral to the structure of numerous Active Pharmaceutical Ingredients (APIs) across a wide range of therapeutic areas, including central nervous system (CNS) disorders, pain management, and oncology.[1][2] The conformational flexibility and synthetic versatility of the piperidine core allow for the precise three-dimensional positioning of pharmacophoric elements, making it an ideal building block in drug design.

Among the vast array of piperidine-based precursors, phenyl-piperidinol derivatives are of particular importance. These molecules combine the rigid phenyl group with the flexible piperidine ring, offering a robust framework for constructing complex APIs. The hydroxyl and secondary amine functionalities serve as key synthetic handles for further molecular elaboration. This guide focuses on a specific stereoisomer, cis-4-Phenyl-3-piperidinol HCl , and its application as a strategic precursor, with a detailed case study on the synthesis of Methylphenidate, a critical medication for Attention Deficit Hyperactivity Disorder (ADHD).

Section 1: Precursor Profile: cis-4-Phenyl-3-piperidinol HCl

A thorough understanding of the precursor's properties is the foundation of a robust and reproducible manufacturing process. This section outlines the key chemical, physical, and safety data for cis-4-Phenyl-3-piperidinol HCl.

Physicochemical Properties

The properties of the precursor dictate its handling, storage, and reaction conditions.

PropertyValueReference
Chemical Name cis-4-phenyl-3-piperidinol hydrochloride[3]
Molecular Formula C₁₁H₁₅NO · HCl[3]
Molecular Weight 213.70 g/mol [4]
Appearance Solid (form may vary)[5]
Melting Point 100–103 °C[5]
Solubility Soluble in water and polar organic solvents like methanol.General chemical principles
CAS Number Not explicitly and consistently available; closely related isomers are documented.[3]
Rationale for Use in API Synthesis

The selection of cis-4-Phenyl-3-piperidinol HCl as a precursor is a strategic choice rooted in its chemical architecture:

  • Structural Core: It provides the essential phenyl-piperidine backbone found in many neurologically active APIs, including methylphenidate and its analogues.[6][7]

  • Stereochemical Control: The defined cis relationship between the phenyl and hydroxyl groups offers a specific stereochemical starting point, which is critical in modern drug synthesis where a single stereoisomer is often responsible for the desired therapeutic effect.[8]

  • Functional Handles: The secondary amine of the piperidine ring and the secondary hydroxyl group are reactive sites that allow for controlled, sequential chemical modifications, such as N-alkylation, acylation, and esterification, to build the final API structure.[9]

Safety and Handling

Adherence to safety protocols is non-negotiable in API manufacturing.[10] The following guidelines are based on data for closely related phenylpiperidine compounds.

Hazard CategoryPrecautionary Measures and First AidReference(s)
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when handling. If swallowed, call a poison center or doctor immediately. Rinse mouth.[5]
Skin Irritation Causes skin irritation. Wear protective gloves, clothing, and eye protection. If on skin, wash with plenty of soap and water. If irritation persists, seek medical attention.[5][11]
Eye Irritation Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move person to fresh air.[5][12]
Handling & Storage Handle in accordance with good industrial hygiene and safety practices. Store in a cool, dry, well-ventilated place. Keep container tightly closed.[11]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[12]

Section 2: Application in API Synthesis: A Case Study of Dexmethylphenidate

Methylphenidate (commercially known as Ritalin) is a first-line treatment for ADHD.[8] It exists as four stereoisomers. The therapeutic activity is primarily attributed to the (2R,2'R)-threo-isomer, known as Dexmethylphenidate.[8][13] The l-threo isomer is significantly less active and may contribute to side effects.[13] Therefore, a stereoselective synthesis or an efficient chiral resolution is paramount. The following sections outline a plausible synthetic pathway from a phenyl-piperidinol precursor to the final, enantiomerically pure API.

Overall Synthetic Strategy

The transformation of a phenyl-piperidinol core into Dexmethylphenidate involves three critical stages:

  • Synthesis of the Racemic Core: Conversion of the precursor to racemic (±)-threo-ritalinic acid, the carboxylic acid intermediate of methylphenidate.

  • Esterification: Formation of racemic (±)-threo-methylphenidate.

  • Chiral Resolution: Separation of the desired d-threo enantiomer from the unwanted l-threo enantiomer.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Esterification cluster_2 Phase 3: Chiral Resolution Precursor cis-4-Phenyl-3-piperidinol HCl RitalinicAcid (±)-threo-Ritalinic Acid Precursor->RitalinicAcid Side-Chain Elaboration & Stereochemical Control RacemicAPI (±)-threo-Methylphenidate RitalinicAcid->RacemicAPI Methanol, Acid Catalyst (e.g., SOCl₂) DiastereomericSalt Diastereomeric Salt with (+)-DPTTA RacemicAPI->DiastereomericSalt Addition of Chiral Resolving Agent FinalAPI (2R,2'R)-Dexmethylphenidate HCl (Final API) DiastereomericSalt->FinalAPI Crystallization, Liberation & Salt Formation

Section 3: Detailed Experimental Protocols

The following protocols are synthesized from established chemical literature and represent a practical approach to the synthesis. All operations should be conducted by trained personnel in a controlled laboratory or manufacturing environment.

Protocol 1: Synthesis of (±)-threo-Ritalinic Acid

Causality: This initial phase is conceptual and involves converting the phenyl-piperidinol precursor into the key carboxylic acid intermediate. This multi-step process would typically involve protecting the amine, oxidizing the alcohol, and elaborating the side-chain to introduce the carboxylic acid moiety with control over the threo stereochemistry. For the purpose of this guide, we will start from commercially available mixed isomers of the amide precursor to demonstrate the hydrolysis step, which is a common industrial route.[14]

Objective: To hydrolyze a mixture of piperidinyl acetamide isomers to yield (±)-threo-ritalinic acid.

Materials:

  • (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide mixture

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 25%)

  • Dichloromethane (DCM)

Procedure:

  • Charge a suitable reactor with the mixed amide isomers.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux (approx. 120-130°C) and maintain for 3-5 hours. The reaction progress is monitored by an in-process control (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amide is consumed.

  • Cool the reaction mass to room temperature and carefully quench by adding it to chilled deionized water.

  • Adjust the pH of the aqueous solution to the isoelectric point of ritalinic acid (approx. pH 4-5) to precipitate the product.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield crude (±)-threo-ritalinic acid.

In-Process Controls (IPCs):

  • TLC/HPLC: Monitor the disappearance of the starting amide.

  • pH Measurement: Ensure accurate pH adjustment for maximal precipitation.

Expected Outcome: A white to off-white solid. The yield and purity depend on the quality of the starting amide mixture.

Protocol 2: Esterification to (±)-threo-Methylphenidate

Causality: This is a classic Fischer esterification. The use of thionyl chloride (SOCl₂) with methanol is highly effective as it reacts with methanol to form HCl in situ, which acts as the catalyst, and methyl sulfite. This method avoids the handling of corrosive HCl gas and the high water content of aqueous HCl, which would hinder the esterification equilibrium.[13] The reaction is driven to completion by using an excess of methanol, which acts as both reagent and solvent.

Objective: To convert (±)-threo-ritalinic acid to its methyl ester.

Materials:

  • (±)-threo-Ritalinic Acid

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Deionized Water

  • Sodium Hydroxide (NaOH) Solution (25%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend (±)-threo-ritalinic acid in anhydrous methanol in a reactor equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0-5°C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the mixture to reflux (approx. 65°C) and maintain for 12-15 hours.[13] Monitor reaction completion by HPLC.

  • Cool the reaction mixture and distill off the excess methanol and SOCl₂ under reduced pressure.

  • Add deionized water to the residue. Adjust the pH to 10.5-11.0 with 25% NaOH solution to neutralize the acid and liberate the methylphenidate free base.[13]

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield (±)-threo-methylphenidate as an oil (free base).[13]

Expected Outcome: A pale yellow oil with a yield typically around 95%.[13]

Protocol 3: Chiral Resolution to (2R,2'R)-(+)-threo-Methylphenidate HCl

Causality: This protocol leverages the principle of diastereomeric salt formation. The racemic methylphenidate base (a mixture of d- and l- enantiomers) is reacted with an enantiomerically pure chiral acid, (+)-Di-p-toluoyl-D-tartaric acid (DPTTA).[13][15] This forms two diastereomeric salts: (d-methylphenidate)-(+)-DPTTA and (l-methylphenidate)-(+)-DPTTA. These diastereomers have different physical properties, crucially, different solubilities. By carefully selecting the solvent (methanol) and controlling the temperature, the less soluble salt (in this case, the desired d-isomer salt) selectively crystallizes, allowing for its separation.[13]

Objective: To separate the desired (2R,2'R) enantiomer from the racemic mixture.

Materials:

  • (±)-threo-Methylphenidate base (from Protocol 2)

  • Methanol

  • (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)

  • Aqueous Ammonia or NaOH solution

  • Dichloromethane (DCM)

  • Isopropyl Alcohol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic methylphenidate base in methanol and heat to 40-45°C.

    • Add a stoichiometric amount of (+)-DPTTA and stir for 30 minutes.[13]

    • Stir the mixture at room temperature for 2 hours, then cool to 0-5°C and hold for 30 minutes to maximize crystallization.[13]

    • Filter the precipitated diastereomeric salt and wash with chilled methanol.

  • Liberation of the Free Base:

    • Suspend the filtered salt in a mixture of DCM and water.

    • Adjust the pH to 8.5-9.5 with aqueous ammonia or NaOH to break the salt and liberate the dexmethylphenidate free base into the organic layer.[13]

    • Separate the DCM layer, wash with water, dry over anhydrous sodium sulfate, and evaporate to yield the enantiomerically enriched free base as an oil.

  • Final Salt Formation:

    • Dissolve the dexmethylphenidate base in chilled isopropyl alcohol (0-5°C).

    • Slowly add concentrated HCl and stir for 1 hour at 0-5°C.[13]

    • Filter the resulting white crystalline solid, wash with chilled IPA, and dry under vacuum to yield the final API, (2R,2'R)-(+)-threo-methylphenidate hydrochloride (Dexmethylphenidate HCl).

Expected Outcome: A white crystalline solid with high enantiomeric purity (>99% ee).

Section 4: Analytical and Quality Control

Rigorous quality control (QC) is integral to API manufacturing, ensuring the final product is safe, effective, and compliant with regulatory standards.[16][17] A comprehensive control strategy involves testing raw materials, monitoring processes (IPCs), and releasing the final product based on predefined specifications.[18][19][20]

G cluster_tests start Raw Material QC (Precursor) ipc1 In-Process Control (Ritalinic Acid) start->ipc1 Synthesis Test1 Identity (FTIR) Purity (HPLC) Appearance start->Test1 ipc2 In-Process Control (Racemic API) ipc1->ipc2 Esterification Test2 Reaction Completion (TLC/HPLC) Purity Profile ipc1->Test2 ipc3 In-Process Control (Enriched Base) ipc2->ipc3 Resolution final Final API Release QC (Dexmethylphenidate HCl) ipc3->final Salt Formation Test3 Chiral Purity (Chiral HPLC) Residual Solvents (GC) ipc3->Test3 Test4 Assay (HPLC) Identity (FTIR, NMR) Enantiomeric Purity (Chiral HPLC) Impurities Water Content (KF) final->Test4

Key Analytical Techniques
TechniquePurposeTypical Conditions & Expected ResultsReference(s)
HPLC (High-Performance Liquid Chromatography) Assay, purity, and impurity profiling.C18 column, UV detection. The method should be validated for linearity, accuracy, and precision. The final API should show >99.5% purity.[18][21]
Chiral HPLC Determination of enantiomeric purity (enantiomeric excess, ee).Chiral stationary phase column (e.g., Chirobiotic V2). Mobile phase often a mix of alcohol (Methanol/Ethanol) and a buffer. Baseline separation of d- and l- enantiomers should be achieved. Final API should be >99% ee.[21][22]
GC (Gas Chromatography) Analysis of residual solvents from the synthesis (e.g., Methanol, IPA, DCM).Headspace GC with a suitable column. Limits for residual solvents are defined by ICH guidelines.[18]
¹H and ¹³C NMR Structural confirmation and identification.The spectra should be consistent with the proposed structure of Dexmethylphenidate HCl.[23]
FTIR (Fourier-Transform Infrared Spectroscopy) Identification of functional groups and confirmation of identity against a reference standard.Characteristic peaks for C=O (ester), N-H (amine salt), and aromatic C-H bonds should be present.[18]
Karl Fischer Titration Determination of water content in the final API.The water content must be within the specified limits for the solid form.General QC
Mass Spectrometry (MS) Confirmation of molecular weight.ESI-MS should show a parent ion peak corresponding to the molecular weight of the Dexmethylphenidate free base.[24]

Conclusion

The synthesis of complex, stereochemically pure APIs is a testament to the power of strategic precursor selection and process optimization. Phenyl-piperidinol derivatives, such as cis-4-Phenyl-3-piperidinol HCl, serve as invaluable starting materials, providing a foundational scaffold that can be predictably and efficiently elaborated into high-value pharmaceutical products. The case study of Dexmethylphenidate synthesis highlights critical industrial processes, including controlled esterification and diastereomeric salt resolution, which are underpinned by a deep understanding of chemical principles. By integrating robust synthetic protocols with stringent, multi-stage quality control, researchers and manufacturers can ensure the consistent production of safe and effective medicines that meet global regulatory standards.[25][26]

References

  • Apionex. (2024, March 5). The Significance of Quality Assurance in the Manufacturing of APIs. Available at: [Link]

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Available at: [Link]

  • Pharmaguideline. (2026, January 8). In-Process Control Methods for API Manufacturing Quality. Available at: [Link]

  • Merck & Co. (2025, January 19). Quality Control for Incoming Raw Materials Beyond Identity and Purity: Case Studies from Recent Merck API Manufacturing Processes. ACS Publications. Available at: [Link]

  • OMICS International. (2014, July 15). EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). Available at: [Link]

  • Matsumura, Y., et al. (1999). A Convenient Method for Synthesis of Enantiomerically Enriched Methylphenidate from N-Methoxycarbonylpiperidine. Organic Letters, ACS Publications. Available at: [Link]

  • Suedee, R., et al. (2001, September 15). Chiral analysis of methylphenidate and dextromoramide by capillary electrophoresis. PubMed. Available at: [Link]

  • Bishop, J. R., et al. (2023, May 15). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. Available at: [Link]

  • Kmecz, I., et al. (2007, June 15). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. Available at: [Link]

  • Xing, L. X., et al. (2017, June 16). Concise and facile synthesis of (R,R)-dexmethylphenidate hydrochloride and its three stereoisomers. Taylor & Francis Online. Available at: [Link]

  • Harman, W. D., et al. (2023, August 30). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2020). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Available at: [Link]

  • ResearchGate. (2015). A Convenient Method for Synthesis of Optically Active Methylphenidate from N-Methoxycarbonylpiperidine by Utilizing Electrochemical Oxidation and Evans Aldol-type Reaction. Available at: [Link]

  • Batista, J. M. M., et al. (2016). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents. (2011). Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate.
  • University of Saskatchewan Library. (1995). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST. Available at: [Link]

  • Academia.edu. (2018). Preparation of threo-methylphenidate hydrochloride via treatment of 1-(phenylglyoxylyl)piperidine arenesulfonyl hydrazones with inorganic base to give (R,R)-enriched 7-phenyl-1-azabicyclo[4.2.0]octan-8-one. Available at: [Link]

  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Available at: [Link]

  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs. Available at: [Link]

  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Retrieved March 25, 2026, from [Link]

  • Google Patents. (2011, December 16). LOW-TEMPERATURE SYNTHESIS OF METHYLPHENIDATE HYDROCHLORIDE. European Patent Office.
  • Katsura Chemical. (n.d.). Compliance with GMP for APIs. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2004). Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction. Available at: [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Retrieved March 25, 2026, from [Link]

  • Google Patents. (2013). Low-temperature synthesis of methylphenidate hydrochloride.
  • Google Patents. (2015). Low-Temperature Synthesis of Methylphenidate Hydrochloride.
  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]

  • ACS Publications. (2023, August 30). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. ACS Central Science. Available at: [Link]

  • ResearchGate. (2017). An Improved and Efficient Process for the Production of Highly Pure Dexmethylphenidate Hydrochloride. Available at: [Link]

  • ResearchGate. (2025, December 5). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Available at: [Link]

  • Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel-. Retrieved March 25, 2026, from [Link]

  • Papakee. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved March 25, 2026, from [Link]

  • Capot Chemical. (2026, March 1). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Available at: [Link]

  • NextSDS. (n.d.). 4-(3-PHENYL-PROPYL)-PIPERIDINE HCL — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2025, December 24). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Available at: [Link]

  • Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]

  • Lasota, J., & Błaszczak-Świątkiewicz, K. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved March 25, 2026, from [Link]

  • Khan, K. M., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci. Available at: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of cis-4-Phenyl-3-piperidinol HCl

Abstract This application note presents a systematic and scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of cis-4-Phenyl-3-piperidinol HCl. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a systematic and scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of cis-4-Phenyl-3-piperidinol HCl. As a chiral polar molecule and a common intermediate in pharmaceutical synthesis, its accurate quantification and purity assessment are critical. This guide provides a comprehensive walkthrough, from initial analyte characterization and method screening to detailed optimization and validation protocols, designed for researchers, analytical scientists, and drug development professionals. The causality behind each experimental choice is explained, ensuring the developed method is both reliable and transferable. The final proposed method utilizes a reversed-phase approach, demonstrating its suitability for quality control and stability testing in a regulated environment, with considerations for potential chiral separation.

Introduction

cis-4-Phenyl-3-piperidinol is a key chiral building block in the synthesis of various pharmacologically active compounds. The piperidine ring is a prevalent scaffold in many central nervous system (CNS) active drugs, and the specific stereochemistry of substituents can dramatically impact efficacy and safety. The hydrochloride salt form enhances solubility and stability but also influences its chromatographic behavior.

The analytical challenge presented by this molecule is twofold:

  • Polarity: The presence of hydroxyl (-OH) and secondary amine (-NH-) functional groups makes the molecule relatively polar, which can lead to poor retention on traditional reversed-phase columns.[1][2][3]

  • Chirality: The molecule possesses two stereocenters (at the C3 and C4 positions), meaning it can exist as a pair of enantiomers. While this guide focuses on the analysis of the cis-diastereomer, separating its enantiomers may be critical depending on the synthetic process and regulatory requirements.[4][5]

This document provides a logical, step-by-step protocol to develop a stability-indicating HPLC method, grounded in established chromatographic principles and compliant with International Council for Harmonisation (ICH) guidelines.[6][7][8]

Analyte Characterization: Guiding the Initial Approach

Understanding the physicochemical properties of cis-4-Phenyl-3-piperidinol HCl is the foundation of logical method development.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₁H₁₅NO · HCl-
Molecular Weight 213.71 g/mol -
Structure Phenyl group, Piperidine ring, Hydroxyl groupThe phenyl group provides a chromophore for UV detection.
Polarity Contains H-bond donor (OH, NH₂⁺) and acceptor (OH, N) groups. TPSA ~32.3 Ų.[9]The compound is polar. A standard C18 column may provide insufficient retention. Consider polar-endcapped or alternative stationary phases.[10]
pKa (estimated) The piperidine nitrogen is basic (pKa ~9-10).The analyte's charge state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a buffer, ideally at least 2 pH units below the pKa to keep the amine fully protonated.[10]
UV Absorbance The phenyl ring is expected to absorb in the low UV range (~210-260 nm).UV detection is a suitable technique. The optimal wavelength must be determined experimentally.

Method Development Strategy: A Phased Approach

A systematic approach minimizes trial-and-error and ensures the final method is robust. The strategy is divided into three main phases: screening, optimization, and validation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization ColumnScreen Column & Mobile Phase Screening Analyte->ColumnScreen Wavelength Wavelength Selection Analyte->Wavelength Optimize Systematic Optimization (pH, %Organic, Temp) ColumnScreen->Optimize Initial separation achieved Wavelength->Optimize SST System Suitability Testing Optimize->SST Final method defined Validate ICH Method Validation SST->Validate

Caption: Overall workflow for HPLC method development.

Detailed Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Columns (for screening):

    • Standard C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Polar-Retained C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Orthophosphoric Acid (H₃PO₄)

    • Water (18.2 MΩ·cm, from a Milli-Q system or equivalent)

  • Standard: cis-4-Phenyl-3-piperidinol HCl reference standard.

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 ± 0.05 with H₃PO₄. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B: Acetonitrile.

Protocol 1: UV Wavelength Determination
  • Prepare the working standard solution (0.1 mg/mL) in the mobile phase.

  • Inject the solution into the HPLC system.

  • Using the DAD, acquire the UV spectrum from 200 to 400 nm at the apex of the analyte peak.

  • Identify the wavelength of maximum absorbance (λ-max) for quantification. For phenylpiperidine structures, a λ-max is often observed around 210 nm, with a secondary maximum near 254 nm. The lower wavelength generally provides higher sensitivity.

Protocol 2: Column and Mobile Phase Screening

The goal of this phase is to find a column and mobile phase combination that provides adequate retention (k' between 2 and 10) and acceptable peak shape.

  • Equilibrate each screening column with the starting mobile phase conditions.

  • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

  • Perform a gradient elution on each column to quickly determine the approximate organic solvent concentration needed for elution. A suggested generic gradient is:

    • Time (min) | % Mobile Phase B (ACN)

    • --- | ---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 25.1 | 10

    • 30 | 10

  • Inject the working standard solution onto each column.

  • Evaluate the resulting chromatograms for retention time, peak shape (asymmetry), and potential for separation from any impurities. The polar nature of the analyte may lead to better results on the Atlantis T3 or Phenyl-Hexyl columns.[3]

Protocol 3: Method Optimization

Based on the screening results, select the most promising column and begin systematic optimization. The goal is to achieve baseline resolution of the main peak from all impurities with good peak symmetry.

G node_result node_result node_action node_action start Initial Separation (from Screening) q_retention Retention (k') in 2-10 range? start->q_retention a_retention_no Adjust % Organic (ACN/MeOH) q_retention->a_retention_no No q_tailing Tailing Factor < 1.5? q_retention->q_tailing Yes a_retention_no->q_retention a_tailing_no Adjust Mobile Phase pH (e.g., pH 2.5 to 3.5) q_tailing->a_tailing_no No q_resolution Resolution (Rs) > 2.0 from impurities? q_tailing->q_resolution Yes a_tailing_no->q_tailing a_resolution_no Fine-tune % Organic or change organic modifier (ACN vs MeOH) q_resolution->a_resolution_no No end_node Optimized Method q_resolution->end_node Yes a_resolution_no->q_resolution

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 4-Phenyl-3-piperidinol

Executive Summary & Mechanistic Rationale 4-Phenyl-3-piperidinol is a highly valued structural motif and intermediate in the development of central nervous system (CNS) therapeutics, including mu-opioid receptor agonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Phenyl-3-piperidinol is a highly valued structural motif and intermediate in the development of central nervous system (CNS) therapeutics, including mu-opioid receptor agonists, nociceptin receptor ligands, and novel anti-tuberculosis agents [1]. The synthesis of this compound presents a unique stereochemical and operational challenge due to the adjacent stereocenters at C3 (hydroxyl) and C4 (phenyl).

This application note details two field-proven methodologies for synthesizing 4-phenyl-3-piperidinol:

  • High-Pressure Catalytic Hydrogenation: Direct reduction of 4-phenyl-3-pyridinol.

  • Diastereoselective Hydride Reduction: Reduction of 4-phenyl-3-piperidone.

Mechanistic Insights: When utilizing 4-phenyl-3-pyridinol as the starting material, the inherent aromaticity of the pyridine ring renders it highly resistant to standard low-pressure hydrogenation conditions. To overcome this thermodynamic barrier, Adams' catalyst (PtO2) is deployed in a strongly acidic medium (glacial acetic acid). The acid protonates the pyridyl nitrogen to form a pyridinium ion, which significantly lowers the aromatic resonance energy and facilitates sequential hydride additions across the ring [2]. Conversely, the reduction of 4-phenyl-3-piperidone relies on nucleophilic hydride attack (e.g., via NaBH4), where the bulky C4-phenyl group sterically directs the incoming hydride, allowing for tunable diastereocontrol [3].

Comparative Methodological Data

To assist researchers in selecting the optimal synthetic route based on available infrastructure and stereochemical requirements, the quantitative and operational parameters of both protocols are summarized below.

ParameterRoute A: Pyridinol HydrogenationRoute B: Piperidone Reduction
Starting Material 4-Phenyl-3-pyridinol4-Phenyl-3-piperidone
Catalyst / Reagent PtO2 (Adams' Catalyst)NaBH4 (Sodium Borohydride)
Solvent System Glacial Acetic AcidAnhydrous Methanol
Temperature Room Temperature (20–25°C)0°C to Room Temperature
Pressure 50–100 psi (H2 gas)Atmospheric (1 atm)
Typical Yield 85–95%75–85%
Diastereoselectivity Predominantly cis (kinetic control)Predominantly trans (thermodynamic)
Scalability High (requires Parr reactor)Very High (standard glassware)

Pathway Visualization

SynthesisPathways A 4-Phenyl-3-pyridinol B 4-Phenyl-3-piperidinol (Target Molecule) A->B Route A: H2, PtO2 AcOH, 50-100 psi C 4-Phenyl-3-piperidone C->B Route B: NaBH4 MeOH, 0°C to RT

Figure 1: Synthetic routes to 4-phenyl-3-piperidinol via hydrogenation and hydride reduction.

Protocol A: High-Pressure Catalytic Hydrogenation of 4-Phenyl-3-pyridinol

Expertise & Experience (Causality)
  • Solvent Choice: Glacial acetic acid is strictly required. It serves a dual purpose: it completely dissolves the highly polar pyridinol substrate and protonates the basic nitrogen, which is the mechanistic key to disrupting aromaticity.

  • Catalyst Selection: PtO2 (Adams' catalyst) is preferred over standard Pd/C. Platinum is highly active for the reduction of the pyridinium system without causing excessive hydrogenolysis of the C-O bond—a common, yield-destroying side reaction when palladium catalysts are used on allylic or benzylic-like alcohols.

  • Pressure Dynamics: 50–100 psi is necessary. At standard atmospheric pressure, the reaction typically stalls at the partially reduced tetrahydropyridine intermediate.

Step-by-Step Methodology
  • Substrate Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 4-phenyl-3-pyridinol (10.0 g, 58.4 mmol) in 150 mL of glacial acetic acid. Ensure complete dissolution before proceeding.

  • Catalyst Loading: Carefully add 1.0 g of PtO2.

    • Safety & Causality Note: Dry PtO2 can catalyze the auto-ignition of solvent vapors. Always purge the vessel with inert N2 gas prior to and immediately after catalyst addition.

  • Atmosphere Exchange: Seal the vessel and purge the headspace with N2 three times to remove residual oxygen. Follow this by purging with H2 gas three times. Pressurize the vessel to 75 psi with H2.

  • Hydrogenation & Validation: Agitate the mixture at room temperature for 24–48 hours.

    • Self-Validation Checkpoint: Monitor the pressure gauge. Repressurize to 75 psi as needed. The reaction is deemed complete when H2 uptake visibly ceases and the pressure remains constant for at least 2 consecutive hours.

  • Filtration: Vent the H2 gas safely into a fume hood and purge the system with N2. Filter the reaction mixture through a tightly packed pad of Celite to remove the hazardous platinum catalyst. Wash the filter cake with methanol (50 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Neutralize the resulting viscous acetate salt by slowly adding 2M NaOH at 0°C until pH 10 is reached. Extract the free base with dichloromethane (3 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via recrystallization (ethyl acetate/hexanes) to isolate the target compound.

Protocol B: Diastereoselective Reduction of 4-Phenyl-3-piperidone

Expertise & Experience (Causality)
  • Temperature Control: The hydride reduction is highly exothermic. Maintaining the reaction at 0°C during the initial NaBH4 addition prevents over-reduction, minimizes solvent boiling, and suppresses the formation of unwanted side products.

  • Stereocontrol: Hydride attack occurs predominantly from the less sterically hindered face. The bulky phenyl group at C4 dictates the trajectory of the incoming nucleophile, favoring the formation of the thermodynamically stable trans-4-phenyl-3-piperidinol under these specific conditions [3].

Step-by-Step Methodology
  • Preparation: Dissolve 4-phenyl-3-piperidone (5.0 g, 28.5 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Thermal Regulation: Chill the solution to 0°C using an ice-water bath. Allow 10 minutes for the internal temperature to equilibrate.

  • Reduction: Slowly add sodium borohydride (1.6 g, 42.3 mmol) in small portions over 30 minutes.

    • Causality Note: Incremental addition controls the evolution of hydrogen gas and prevents thermal runaway.

  • Reaction & Validation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 2 hours.

    • Self-Validation Checkpoint: Perform TLC analysis (DCM:MeOH 9:1, visualized with KMnO4 stain). The reaction is complete when the UV-active ketone starting material completely disappears, replaced by a more polar, UV-inactive spot corresponding to the piperidinol.

  • Quenching: Quench the unreacted NaBH4 by carefully adding 10 mL of saturated aqueous NH4Cl dropwise until effervescence ceases.

  • Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous residue with distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. Purify the crude product by silica gel column chromatography to separate any trace cis diastereomers from the major trans product.

Experimental Workflow Visualization

ProtocolWorkflow S1 1. Substrate Dissolution (Glacial AcOH, Complete Solvation) S2 2. Catalyst Addition (PtO2 added under N2 Purge) S1->S2 S3 3. Pressurization (50-100 psi H2 Gas) S2->S3 S4 4. Catalytic Hydrogenation (24-48h, RT, Monitor H2 Uptake) S3->S4 S5 5. Filtration & Workup (Celite Filtration, pH 10 Neutralization) S4->S5

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation of 4-phenyl-3-pyridinol.

References

  • Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Dipolar Cycloaddition Route to Diverse Analogues of Cocaine: The 6- and 7-Substituted 3-Phenyltropanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Method

Application Notes and Protocols for In Vitro Assay Preparation using cis-4-Phenyl-3-piperidinol HCl

Abstract This comprehensive guide provides detailed protocols for the in vitro evaluation of cis-4-Phenyl-3-piperidinol HCl, a representative compound from a class of molecules with potential as neuronal nitric oxide syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols for the in vitro evaluation of cis-4-Phenyl-3-piperidinol HCl, a representative compound from a class of molecules with potential as neuronal nitric oxide synthase (nNOS) inhibitors. Nitric oxide (NO) is a critical signaling molecule in the central nervous system, and dysregulation of nNOS activity is implicated in various neurodegenerative diseases.[1][2] The selective inhibition of nNOS is, therefore, a promising therapeutic strategy.[1][3] These application notes are designed for researchers, scientists, and drug development professionals, offering a robust framework for screening and characterizing putative nNOS inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies detailed herein cover both recombinant enzyme and cell-based assays, providing a comprehensive approach to inhibitor profiling.

Introduction: The Significance of nNOS Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[2] There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[4] While NO plays a crucial role in various physiological processes, including neurotransmission and vasodilation, its overproduction by nNOS has been linked to excitotoxicity and neuronal damage in conditions like stroke, Parkinson's disease, and Alzheimer's disease.[1] Consequently, the development of potent and selective nNOS inhibitors is a key area of interest in medicinal chemistry and drug discovery.[1][3]

The phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally active agents.[5] Modifications to this core structure have yielded compounds with significant and selective inhibitory activity against nNOS.[6] cis-4-Phenyl-3-piperidinol HCl represents a key starting point for the synthesis of such inhibitors or can be evaluated for its own intrinsic activity. This guide will provide the necessary protocols to assess its potential as an nNOS inhibitor.

Preparing cis-4-Phenyl-3-piperidinol HCl for In Vitro Assays

The hydrochloride salt form of piperidine derivatives enhances their stability and solubility in aqueous solutions.[7] However, careful preparation is crucial for accurate and reproducible results.

Solubility Testing and Stock Solution Preparation

Rationale: Accurate determination of the inhibitor's concentration is fundamental to any pharmacological assay. It is essential to ensure that the compound is fully dissolved and does not precipitate in the assay buffer, which could lead to inaccurate results.

Protocol:

  • Initial Solubility Assessment: Begin by assessing the solubility of cis-4-Phenyl-3-piperidinol HCl in the chosen assay buffer (e.g., 100 mM HEPES, pH 7.5). A typical starting point is to prepare a 10 mM stock solution.

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a precise amount of cis-4-Phenyl-3-piperidinol HCl powder.

    • Add the appropriate volume of sterile, purified water or DMSO to achieve a 10 mM concentration. As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water.[7]

    • Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect for any particulates.

  • Serial Dilutions: Prepare a series of working solutions by serially diluting the 10 mM stock solution in the assay buffer. This will be used to generate a dose-response curve.

Table 1: Example Serial Dilution Scheme

Concentration (µM)Volume of Stock (µL)Volume of Assay Buffer (µL)
1000100 of 10 mM Stock900
100100 of 1000 µM900
10100 of 100 µM900
1100 of 10 µM900
0.1100 of 1 µM900

Enzymatic Assay for nNOS Inhibition

The hemoglobin capture assay is a widely used method to directly measure the formation of NO by recombinant NOS enzymes.[1][3] This assay relies on the principle that NO rapidly oxidizes oxyhemoglobin to methemoglobin, which can be monitored spectrophotometrically.

Principle of the Hemoglobin Capture Assay

HemoglobinCaptureAssay cluster_0 nNOS Catalytic Cycle cluster_1 Detection L_Arginine L-Arginine nNOS nNOS Enzyme L_Arginine->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO NADPH_O2 NADPH, O2, BH4 NADPH_O2->nNOS Oxyhemoglobin Oxyhemoglobin (Fe2+) (Absorbance at 401 nm) NO->Oxyhemoglobin Oxidation Methemoglobin Methemoglobin (Fe3+) (Absorbance at 401 nm decreases) Oxyhemoglobin->Methemoglobin Inhibitor cis-4-Phenyl-3-piperidinol HCl Inhibitor->nNOS Inhibition

Caption: Hemoglobin capture assay workflow.

Protocol for nNOS Enzymatic Assay

Materials:

  • Recombinant nNOS enzyme

  • L-Arginine

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Dithiothreitol (DTT)

  • Oxyhemoglobin

  • 100 mM HEPES buffer (pH 7.5)

  • cis-4-Phenyl-3-piperidinol HCl (or other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Assay Buffer: 100 mM HEPES, pH 7.5.

  • Prepare Reagent Mix: Prepare a master mix containing all reagents except L-arginine and the inhibitor. The final concentrations in the assay should be optimized but typical ranges are:

    • L-Arginine: 1-10 µM (close to the Km for nNOS)

    • NADPH: 100 µM

    • Calmodulin: 10 µg/mL

    • BH4: 5 µM

    • DTT: 1 mM

    • Oxyhemoglobin: 3 µM

  • Assay Plate Setup:

    • Add 10 µL of various concentrations of cis-4-Phenyl-3-piperidinol HCl or vehicle control (assay buffer) to the wells of a 96-well plate.

    • Add 80 µL of the reagent mix to each well.

    • Add a known nNOS inhibitor as a positive control (e.g., Nω-nitro-L-arginine).

  • Initiate the Reaction:

    • Add 10 µL of L-arginine solution to each well to start the reaction.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 401 nm over time (typically 5-10 minutes). The rate of decrease is proportional to the rate of NO production.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Determine Kᵢ: The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate (L-arginine) concentration and Kₘ is the Michaelis-Menten constant for L-arginine.

Cell-Based Assay for nNOS Inhibition

Cell-based assays provide a more physiologically relevant system to evaluate inhibitor potency as they account for cell permeability and potential off-target effects.[8] A common method is to measure the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess assay.[9][10][11]

Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction.[9][10] In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound that can be measured spectrophotometrically at 540 nm.[10][11]

GriessAssay cluster_0 Cellular NO Production cluster_1 Griess Reaction Stimulant Stimulant (e.g., A23187) Cells Neuronal Cells (e.g., SH-SY5Y, PC12) Stimulant->Cells nNOS nNOS Cells->nNOS activates NO Nitric Oxide (NO) nNOS->NO Nitrite Nitrite (NO₂⁻) NO->Nitrite spontaneous oxidation Sulfanilamide Sulfanilamide (Griess Reagent A) Nitrite->Sulfanilamide in acid Diazonium_Salt Diazonium Salt Sulfanilamide->Diazonium_Salt NED NED (Griess Reagent B) Diazonium_Salt->NED Azo_Compound Azo Compound (Purple, Abs @ 540 nm) NED->Azo_Compound Inhibitor cis-4-Phenyl-3-piperidinol HCl Inhibitor->nNOS Inhibition

Caption: Cell-based nNOS inhibition assay workflow using the Griess reagent.

Protocol for Cell-Based nNOS Inhibition Assay

Materials:

  • Neuronal cell line expressing nNOS (e.g., SH-SY5Y, PC12, or a transfected cell line)[8]

  • Cell culture medium and supplements

  • nNOS stimulant (e.g., calcium ionophore A23187)[8]

  • cis-4-Phenyl-3-piperidinol HCl

  • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)[9]

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[9]

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of cis-4-Phenyl-3-piperidinol HCl or vehicle control.

    • Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).

  • Stimulation of nNOS:

    • Add the nNOS stimulant (e.g., 5 µM A23187) to all wells except for the unstimulated control.[8]

    • Incubate for a further period to allow for NO production (e.g., 8 hours).[8]

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]

  • Griess Assay:

    • Prepare a nitrite standard curve (e.g., 0-100 µM) by diluting the sodium nitrite stock solution in the cell culture medium.[9]

    • Add 50 µL of Griess Reagent A to all samples and standards.[9]

    • Incubate for 5-10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of Griess Reagent B to all wells.[9]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[9]

Data Analysis
  • Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.

  • Nitrite Concentration: Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the standard curve.[9]

  • Calculate Percent Inhibition: % Inhibition = [1 - (Nitrite with Inhibitor / Nitrite with Stimulant only)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Assay Validation and Controls

The reliability of any in vitro assay depends on the inclusion of appropriate controls and a thorough validation process.[12][13][14]

Table 2: Essential Controls for nNOS Inhibition Assays

ControlPurposeExpected Outcome
Vehicle Control To determine the baseline enzyme activity or NO production without any inhibitor.Maximum signal (low % inhibition).
Positive Control To ensure the assay is working correctly and to provide a reference for maximum inhibition.High % inhibition.
Unstimulated Control (Cell-based) To measure the basal level of NO production in the absence of a stimulant.Low nitrite concentration.
No Enzyme Control (Enzymatic) To account for any non-enzymatic reaction or background signal.No change in absorbance.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSolution
High variability between replicates Pipetting errors, inconsistent cell seeding, compound precipitation.Use calibrated pipettes, ensure even cell distribution, re-check compound solubility.
Low signal-to-noise ratio Inactive enzyme, low cell viability, insufficient stimulation.Use a fresh batch of enzyme, check cell health, optimize stimulant concentration and incubation time.
Inconsistent IC₅₀ values Inaccurate stock solution concentration, degradation of compound or reagents.Prepare fresh stock solutions, store reagents properly, verify compound purity.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the in vitro characterization of cis-4-Phenyl-3-piperidinol HCl as a potential nNOS inhibitor. By employing both enzymatic and cell-based assays, researchers can gain valuable insights into the compound's potency, selectivity, and cellular activity. Adherence to the principles of assay validation and the inclusion of appropriate controls are paramount for generating reliable and reproducible data, which are essential for advancing our understanding of nNOS pharmacology and the development of novel therapeutics for neurological disorders.

References

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Schlutt, B., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC. Retrieved from [Link]

  • Hah, J. M., et al. (1999). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, H., et al. (2013). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Retrieved from [Link]

  • Hettie, K. S., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. Retrieved from [Link]

  • Yilmaz, M. T., et al. (2023). Investigation of Some Phenolic Compounds as iNOS Inhibitors: An in silico Approach. MDPI. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Tsikas, D., et al. (2014). [Ureido-¹⁵N]citrulline UPLC-MS/MS nitric oxide synthase (NOS) activity assay: development, validation, and applications to assess NOS uncoupling and human platelets NOS activity. PubMed. Retrieved from [Link]

  • Fleet Bioprocessing. (2024). Verification vs. Validation in Immunoassay and In Vitro Diagnostics. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Nitric oxide detection methods in vitro and in vivo. PMC. Retrieved from [Link]

  • Coop, A., et al. (2000). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. Retrieved from [Link]

  • Hettie, K. S., et al. (2025). A Tetrahydrobiopterin-Displacing Potent Neuronal Nitric Oxide Synthase Inhibitor with an Unprecedented Binding. eScholarship. Retrieved from [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Retrieved from [Link]

  • Smith, K. M., et al. (2002). Inhibition of the neuronal isoform of nitric oxide synthase significantly attenuates 1-methyl-4-phenylpyridinium (MPP(+)) toxicity in vitro. PubMed. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Cheméo. (2026). 4-Phenylpiperidine. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC. Retrieved from [Link]

  • Anderson, J. T., et al. (2010). Investigation of 4-piperidinols as novel H3 antagonists. PubMed. Retrieved from [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link]

  • Staszewska, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Storage and Handling of cis-4-Phenyl-3-piperidinol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule Cis-4-Phenyl-3-piperidinol hydrochloride is a piperidine derivative, a class of compounds with significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Cis-4-Phenyl-3-piperidinol hydrochloride is a piperidine derivative, a class of compounds with significant interest in medicinal chemistry and drug development. The presence of a phenyl group, a hydroxyl group, and its formulation as a hydrochloride salt dictates its physicochemical properties, which in turn govern its stability and handling requirements. As a Senior Application Scientist, this guide provides a framework for the proper storage and handling of this compound, rooted in chemical principles and best practices for laboratory and development settings. The protocols herein are designed to ensure the integrity of the compound and the safety of the personnel handling it.

The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base. However, it also introduces a susceptibility to hygroscopicity, the tendency to absorb moisture from the atmosphere. This is a critical consideration as the presence of water can catalyze degradation pathways, impacting the purity and potency of the compound. Furthermore, the piperidine ring system, while generally stable, can be susceptible to oxidation and other reactions under improper conditions.

Chemical and Physical Properties

A thorough understanding of the compound's properties is fundamental to establishing appropriate storage and handling protocols.

PropertyValue/InformationSource(s)
Chemical Formula C₁₁H₁₅NO · HCl[1]
Molecular Weight 213.71 g/mol [1]
Appearance Solid (likely a crystalline powder)[2][3]
Storage Temperature Room Temperature[1]
Solubility Expected to be soluble in polar protic solvents like water, methanol, and ethanol.[2]N/A

Core Storage Directives

The primary objective of a storage protocol is to maintain the compound's chemical integrity and prevent degradation. The following directives are based on the chemical nature of cis-4-Phenyl-3-piperidinol hydrochloride and general best practices for analogous compounds.

I. Temperature and Humidity Control: The First Line of Defense

Rationale: Temperature and humidity are critical variables that can significantly impact the stability of hydrochloride salts. Elevated temperatures can accelerate degradation reactions, while moisture absorption (hygroscopicity) can lead to both chemical and physical changes.[4]

Protocol:

  • Recommended Storage Temperature: Store at a consistent room temperature, defined as 20-25°C (68-77°F).[1] Avoid areas with significant temperature fluctuations, such as near heating or cooling vents.

  • Humidity Control: Maintain a low-humidity environment. Ideally, the relative humidity (RH) should be kept below 50%.

  • Desiccation: For long-term storage or for particularly sensitive applications, store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). Regularly check and regenerate or replace the desiccant as needed.

  • Inert Atmosphere: For highly sensitive applications or for long-term archival storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[5]

II. Container and Closure: A Protective Barrier

Rationale: The choice of container and its closure system is paramount in protecting the compound from environmental factors such as moisture, light, and air.

Protocol:

  • Container Material: Use well-sealed containers made of non-reactive materials such as amber glass or a suitable inert plastic. Amber glass is preferred as it offers protection from light.

  • Closure: Ensure the container has a tight-fitting, secure closure. For screw-cap vials, the use of a liner (e.g., PTFE-lined cap) can provide an excellent seal against moisture ingress.

  • Labeling: Clearly label the container with the compound name, CAS number, lot number, date received, and any specific storage instructions.

III. Incompatible Materials: Avoiding Hazardous Reactions

Rationale: Cis-4-Phenyl-3-piperidinol hydrochloride, as a substituted piperidine and a hydrochloride salt, has the potential to react with certain classes of chemicals.[6]

Known and Potential Incompatibilities:

  • Strong Oxidizing Agents: These can react with the piperidine ring and the secondary alcohol, leading to degradation. Examples include peroxides, permanganates, and chromates.

  • Strong Acids: While the compound is a hydrochloride salt, exposure to stronger acids could potentially lead to unwanted reactions.

  • Strong Bases: Strong bases will deprotonate the piperidinium ion, liberating the free base which may have different stability and solubility characteristics.

  • Acid Chlorides and Acid Anhydrides: These reagents can react with the hydroxyl and secondary amine functionalities of the molecule.[6]

Protocol:

  • Store cis-4-Phenyl-3-piperidinol hydrochloride segregated from the incompatible materials listed above.

  • Use separate storage cabinets for acids, bases, and oxidizing agents.

  • When preparing solutions or conducting reactions, ensure that all glassware is clean and free of contaminants.

Handling Protocols: Ensuring Safety and Purity

Proper handling techniques are essential to prevent contamination of the compound and to ensure the safety of the handler.

I. Personal Protective Equipment (PPE)

Rationale: As with any chemical compound, appropriate PPE should be worn to prevent accidental exposure.

Protocol:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).[6]

  • Body Protection: Wear a lab coat. For handling larger quantities, consider additional protective clothing.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[6]

II. Weighing and Dispensing

Rationale: The hygroscopic nature of the compound requires that weighing and dispensing be performed in a controlled environment to minimize moisture uptake.

Protocol:

  • Environment: Whenever possible, handle the compound in a glove box with a controlled atmosphere or in a room with low humidity.

  • Minimize Exposure: Open the primary container only for the time necessary to dispense the required amount.

  • Weighing: Use a clean, dry spatula and weighing vessel. For highly accurate measurements, consider using a weighing boat with a lid.

  • Closure: Immediately and securely close the primary container after dispensing.

III. Solution Preparation

Rationale: The stability of cis-4-Phenyl-3-piperidinol hydrochloride in solution can be pH-dependent. The choice of solvent and the final pH of the solution are critical for maintaining its integrity.

Protocol:

  • Solvent Selection: Use high-purity solvents. For aqueous solutions, use deionized, distilled, or higher purity water.

  • pH Considerations: The stability of piperidine derivatives can be pH-dependent.[1][7] It is advisable to prepare solutions in a buffer system that maintains a pH where the compound is most stable. If the optimal pH is unknown, a preliminary stability study is recommended.

  • Storage of Solutions: Store solutions in tightly sealed containers, protected from light, and at the recommended temperature (refrigeration at 2-8°C is often a good starting point for short-term storage, but should be verified). For longer-term storage, consider aliquoting and freezing, though freeze-thaw stability should be confirmed.

Visualizing Key Workflows

To aid in understanding the critical steps, the following diagrams illustrate key decision-making processes and workflows.

G Workflow for Receiving and Storing Compound A Receive Compound B Visually Inspect Container for Damage A->B C Log Compound into Inventory System B->C No Damage H Quarantine and Contact Supplier if Damaged B->H Damage Found D Verify Storage Conditions on Label/CoA C->D E Store in Designated Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G For Long-Term Storage, Consider Desiccator or Inert Atmosphere F->G

Caption: Workflow for receiving and storing cis-4-Phenyl-3-piperidinol hydrochloride.

G Decision Tree for Handling Spills A Spill Occurs B Assess Spill Size and Hazard A->B C Small Spill (Solid) B->C Minor D Large Spill or Solution B->D Major E Don Appropriate PPE C->E I Evacuate Area D->I F Gently Sweep Up Powder E->F G Place in a Labeled Waste Container F->G H Clean Area with a Damp Cloth G->H J Contact EH&S I->J K Control Spread with Absorbent Material J->K

Caption: Decision tree for handling spills of cis-4-Phenyl-3-piperidinol hydrochloride.

Conclusion: A Commitment to Quality and Safety

The proper storage and handling of cis-4-Phenyl-3-piperidinol hydrochloride are not merely procedural formalities; they are integral to the scientific process. By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible results. Furthermore, these guidelines are foundational to maintaining a safe laboratory environment. It is incumbent upon all personnel to understand the rationale behind these protocols and to implement them diligently.

References

  • PubChem. 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride (1:1). [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Capot Chemical. MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. [Link]

  • Pharma Growth Hub. Classification of Hygroscopicity. [Link]

  • Cheméo. 4-Phenylpiperidine. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Hygroscopicity categorization of the four drugs by proposed method and.... [Link]

  • Chalmers Publication Library. Application of amorphous classification system and glass forming ability. [Link]

  • PubChem. 4-Phenylpiperidin-4-ol hydrochloride. [Link]

  • SciSpace. INVESTIGATION OF THE SOLVENT FREE ISOMERISATION OF cis-Mo(CO)4L2 [L = PPh2Et. [Link]

  • ResearchGate. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • TA Instruments. An Alternative Method of Drug-Excipient Characterization. [Link]

  • Walsh Medical Media. Analysis of Drug Stability and Chemical Degradation. [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • Labinsights. Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]

  • ACS Publications. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Wikipedia. 4-Phenylpiperidine. [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • PubChem. 4-Phenylpiperidine. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines. [Link]10-10-M-d_fig4_328392572)

Sources

Method

Reagents for the functionalization of cis-4-Phenyl-3-piperidinol HCl

Application Note: Chemoselective Functionalization Strategies for cis-4-Phenyl-3-piperidinol Hydrochloride Introduction & Mechanistic Rationale cis-4-Phenyl-3-piperidinol is a highly valued saturated heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Functionalization Strategies for cis-4-Phenyl-3-piperidinol Hydrochloride

Introduction & Mechanistic Rationale

cis-4-Phenyl-3-piperidinol is a highly valued saturated heterocyclic scaffold in medicinal chemistry, frequently serving as a precursor for neurokinin (NK1) receptor antagonists, monoamine reuptake inhibitors, and diverse alkaloid natural product analogs[1]. Because the commercial building block is commonly supplied as a hydrochloride salt and possesses both a secondary amine and a secondary alcohol in a cis-configuration, functionalizing this molecule requires strict chemoselectivity and stereocontrol.

The inherent synthetic challenge lies in the differential nucleophilicity and pKa of the two functional groups. The secondary amine (pKa ~9.5) is inherently more nucleophilic than the secondary alcohol (pKa ~16). However, in the HCl salt form, the amine is protonated (ammonium) and rendered entirely non-nucleophilic. To functionalize the oxygen or invert the C3 stereocenter, the amine must first be liberated and orthogonally protected.

Divergent Functionalization Pathways

By selectively masking the nitrogen atom, chemists can unlock a divergent set of pathways to modify the C3 position, including etherification, oxidation, and stereochemical inversion.

Pathways SM cis-4-Phenyl-3-piperidinol HCl NBoc N-Boc-cis-4-phenyl-3-piperidinol SM->NBoc Boc2O, Et3N (N-Protection) OAlk 3-O-Alkyl-N-Boc Derivative NBoc->OAlk NaH, R-X (O-Alkylation) Ketone N-Boc-4-phenylpiperidin-3-one NBoc->Ketone DMP or Swern (Oxidation) TransOH trans-4-Phenyl-3-piperidinol NBoc->TransOH 1. Mitsunobu 2. Hydrolysis (Stereoinversion)

Divergent functionalization pathways of cis-4-Phenyl-3-piperidinol HCl.

Core Workflows: Self-Validating Protocols

Protocol A: Chemoselective N-Boc Protection (The Gateway Step)

Causality: Triethylamine (Et₃N) is employed to neutralize the HCl salt, generating the free base in situ. Di-tert-butyl dicarbonate (Boc₂O) is then introduced. Due to the higher polarizability and lower electronegativity of nitrogen compared to oxygen, the free secondary amine exclusively attacks the electrophilic carbonyl of Boc₂O, yielding the N-Boc protected intermediate without O-acylation ().

Step-by-Step Methodology:

  • Suspend cis-4-phenyl-3-piperidinol HCl (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL, 0.2 M) under an N₂ atmosphere.

  • Add Triethylamine (Et₃N) (2.5 eq, 25 mmol) dropwise at 0 °C. Stir for 15 minutes to fully liberate the free base.

  • Add a solution of Boc₂O (1.1 eq, 11 mmol) in DCM (10 mL) dropwise via an addition funnel.

  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to yield N-Boc-cis-4-phenyl-3-piperidinol.

  • Self-Validation Check: Perform TLC with a Ninhydrin stain. The starting material will stain strongly (indicating a free amine), while the purified product will not stain, confirming complete N-protection.

Protocol B: O-Alkylation of the Secondary Alcohol

Causality: With the amine masked, the secondary alcohol can be functionalized. Because alcohols are weak nucleophiles, a strong base like Sodium Hydride (NaH) is used to irreversibly deprotonate the hydroxyl group. This drives the equilibrium forward via H₂ gas evolution. The resulting alkoxide is highly reactive toward primary alkyl halides in polar aprotic solvents like DMF.

Step-by-Step Methodology:

  • Dissolve N-Boc-cis-4-phenyl-3-piperidinol (1.0 eq, 5 mmol) in anhydrous DMF (25 mL, 0.2 M) under N₂ at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions. Stir for 30 minutes until H₂ evolution ceases.

  • Add Benzyl Bromide (1.2 eq, 6 mmol) dropwise.

  • Stir the mixture at room temperature for 12 hours.

  • Carefully quench the remaining NaH with ice-cold water (50 mL). Extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers extensively with water (5 × 30 mL) to remove DMF, followed by a brine wash. Dry over MgSO₄.

  • Concentrate and purify via silica gel chromatography.

  • Self-Validation Check: Analyze the product via FTIR. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) confirms 100% conversion of the alcohol to the ether.

Protocol C: Stereoinversion via Mitsunobu Reaction

Causality: To access the trans-isomer, direct Sₙ2 displacement of the alcohol is impossible due to the poor leaving group ability of the hydroxide ion. The Mitsunobu reaction circumvents this by using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to convert the alcohol into an excellent alkoxyphosphonium leaving group. Subsequent attack by a carboxylic acid nucleophile proceeds via a strict Sₙ2 mechanism, ensuring complete inversion of the C3 stereocenter ().

Mitsunobu Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by Acid (RCOOH) Step2->Step3 Step4 Alkoxyphosphonium Ion Formation (Activation of 3-OH) Step3->Step4 Step5 SN2 Displacement by Carboxylate (Complete Inversion of C3) Step4->Step5 SN2 Attack

Mechanistic logic of the Mitsunobu stereoinversion at the C3 position.

Step-by-Step Methodology:

  • Dissolve N-Boc-cis-4-phenyl-3-piperidinol (1.0 eq, 5 mmol), Triphenylphosphine (PPh₃, 1.5 eq, 7.5 mmol), and p-Nitrobenzoic acid (1.5 eq, 7.5 mmol) in anhydrous THF (50 mL) under N₂ at 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 7.5 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the mixture under reduced pressure and purify the ester intermediate via column chromatography.

  • Hydrolyze the ester using K₂CO₃ (2.0 eq) in MeOH/H₂O (4:1, 20 mL) at room temperature for 4 hours to yield the trans-4-phenyl-3-piperidinol derivative.

  • Self-Validation Check: Evaluate the ¹H NMR coupling constants (J-values) between the C3 and C4 protons. The original cis isomer exhibits a smaller J-value (~3-5 Hz) due to equatorial-axial coupling, whereas the inverted trans isomer shows a larger J-value (~9-11 Hz) characteristic of diaxial coupling.

Quantitative Data Summary

The table below summarizes the expected outcomes, reaction conditions, and chemoselectivity profiles for the functionalization of cis-4-phenyl-3-piperidinol HCl based on standard literature parameters.

TransformationReagents & ConditionsTarget SiteYield RangeChemoselectivityKey Validation Metric
N-Protection Boc₂O, Et₃N, DCM, 0 °C to RTSecondary Amine88 - 95%>99% N over ONegative Ninhydrin stain
O-Alkylation NaH, R-X, DMF, 0 °C to RTSecondary Alcohol75 - 85%>95% O-AlkylationAbsence of O-H stretch (FTIR)
Oxidation Dess-Martin Periodinane, DCMSecondary Alcohol80 - 90%>99% Alcohol to KetoneAppearance of C=O stretch
Stereoinversion 1. PPh₃, DIAD, ArCOOH 2. K₂CO₃, MeOH/H₂OC3 Stereocenter65 - 75%100% Sₙ2 Inversion¹H NMR J₃,₄ coupling (~10 Hz)

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Lerchen, A., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry, 10, 381-385.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting aqueous solubility issues with cis-4-Phenyl-3-piperidinol HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate cis-4-Phenyl-3-piperidinol hydrochloride for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate cis-4-Phenyl-3-piperidinol hydrochloride for in vitro and in vivo assays.

While the hydrochloride (HCl) salt form is specifically synthesized to enhance the aqueous solubility of the lipophilic cis-4-phenyl-3-piperidinol free base, its behavior in complex experimental media (like physiological buffers or cell culture media) is governed by strict physicochemical laws. This guide moves beyond basic "add more solvent" advice. We will diagnose the root causality of your precipitation events and provide self-validating protocols to ensure reliable, reproducible dosing solutions.

Diagnostic Workflow

Before adjusting your formulation, use the following logical framework to identify the chemical mechanism driving your solubility failure.

G Start Solubility Issue Detected cis-4-Phenyl-3-piperidinol HCl CheckBuffer Is the solvent a chloride-rich buffer (e.g., PBS/Saline)? Start->CheckBuffer CommonIon Common-Ion Effect likely. Reduce [Cl-] or change salt. CheckBuffer->CommonIon Yes CheckPH Is pH > 7.0? CheckBuffer->CheckPH No FreeBase Free Base Precipitation. Lower pH below pH_max. CheckPH->FreeBase Yes CoSolvent Thermodynamic limit reached. Use Co-solvent (DMSO/EtOH). CheckPH->CoSolvent No

Diagnostic workflow for identifying the root cause of cis-4-Phenyl-3-piperidinol HCl precipitation.

Troubleshooting Guides & FAQs

Q1: I prepared a 10 mM stock solution in water perfectly, but when I dilute it into Phosphate-Buffered Saline (PBS) or 0.9% Saline, the compound immediately crashes out. Why?

The Causality: You are observing the Common-Ion Effect . cis-4-Phenyl-3-piperidinol HCl dissociates into the protonated piperidinium cation and a chloride anion. Physiological saline and PBS contain high concentrations of endogenous chloride ions (~150 mM). According to [1], this massive excess of chloride forces the equilibrium backward, drastically reducing the apparent solubility of the hydrochloride salt. This phenomenon is a well-documented hurdle for basic drugs formulated as HCl salts.

The Solution & Self-Validating Protocol: Do not heat the solution; it will only reprecipitate upon cooling. Instead, you must circumvent the chloride common-ion effect.

Step-by-Step Mitigation:

  • Solvent Substitution: If your assay permits, replace chloride-based buffers with acetate, phosphate (without NaCl), or sulfate buffers of equivalent osmolarity.

  • Co-solvency: Pre-dissolve the compound in a water-miscible organic solvent (e.g., DMSO or Ethanol) at 100x the final concentration.

  • Rapid Dilution: Inject the organic stock into the aqueous buffer under vigorous vortexing. This creates a metastable supersaturated solution that often delays precipitation long enough for acute in vitro assays.

Validation System: Measure the dynamic light scattering (DLS) of the final solution over a 4-hour window. A stable baseline indicates successful circumvention of the common-ion effect; increasing polydispersity indicates invisible micro-precipitation.

Q2: My compound precipitates when I adjust the pH of my aqueous solution to 7.4 for cell culture. How do I keep it in solution at physiological pH?

The Causality: You have crossed the pHmax​ threshold. The pHmax​ is the specific pH at which the solubility of the ionized salt equals the thermodynamic solubility of the un-ionized free base. cis-4-Phenyl-3-piperidinol is a secondary amine. While it is mostly protonated at pH 7.4, the intrinsic solubility of its uncharged free base is extremely low due to the lipophilic phenyl ring. As you increase the pH toward 7.4, the concentration of the highly insoluble free base increases until it [2].

The Solution & Self-Validating Protocol: You must map the pH-solubility profile to find your operational window.

Protocol for pHmax​ Determination:

  • Saturation: Add excess cis-4-Phenyl-3-piperidinol HCl (e.g., 50 mg) to 5 mL of deionized water.

  • Titration: Divide into 5 aliquots. Adjust the pH of each aliquot to 4.0, 5.0, 6.0, 7.0, and 8.0 using 0.1 N NaOH or HCl.

  • Equilibration: Shake at 37°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration at each pH.

Validation System: Plotting Log(Solubility) vs. pH will yield two intersecting lines. The intersection is your pHmax​ . To maintain solubility at pH 7.4, your target concentration must be strictly below the solubility limit of the free base at that pH.

Protocol Step1 1. Suspend Excess Compound in Water Step2 2. Titrate with HCl/NaOH to Target pH Step1->Step2 Step3 3. Equilibrate (24h) with Agitation Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm) Step3->Step4 Step5 5. HPLC Quantification & Solid State XRD Step4->Step5

Step-by-step self-validating protocol for determining the pH-solubility profile and pH_max.

Q3: I am trying to make a highly concentrated stock (e.g., 50 mg/mL) in pure water, but it remains a cloudy suspension. Is the HCl salt not soluble enough?

The Causality: You have hit the absolute thermodynamic solubility limit of the salt itself ( S0​ of the salt). Furthermore, at high concentrations,[3] (micelle-like stacking) or form less soluble hydrate polymorphs in water, which depresses their expected solubility.

The Solution & Self-Validating Protocol: When the aqueous solubility of the salt is insufficient, binary solvent systems or complexation agents are required.

Protocol for Co-Solvent Stock Preparation:

  • Weigh the required mass of cis-4-Phenyl-3-piperidinol HCl.

  • Add 10-20% (v/v) of a polar aprotic solvent (e.g., DMSO or NMP) or a polar protic solvent (e.g., Ethanol) to fully wet and dissolve the powder.

  • Slowly titrate in the remaining 80-90% (v/v) of sterile water or low-chloride buffer while sonicating.

Validation System: Visually inspect for Tyndall scattering using a laser pointer. A true solution will not scatter the beam, whereas a colloidal suspension (failed dissolution) will show a visible beam path. If co-solvents fail, consider [4].

Quantitative Data Summary

To assist in your experimental design, the following table summarizes the expected physicochemical behavior of cis-4-Phenyl-3-piperidinol HCl across different media, based on the mechanistic principles of piperidine hydrochloride salts.

Solvent / MediumExpected Solubility LimitPrimary Limiting FactorRecommended Workaround
Deionized Water (pH ~5.5) High (>20 mg/mL)Thermodynamic limit of HCl saltUse as primary stock solvent
0.9% NaCl (Saline) Low (<2 mg/mL)Common-Ion Effect (Chloride)Use non-chloride isotonic agents (e.g., Mannitol)
PBS (pH 7.4) Very Low (<0.5 mg/mL)Free Base Precipitation & Common-IonPre-dissolve in DMSO; use HP- β -CD
DMSO (100%) Very High (>50 mg/mL)NoneIdeal for master stock solutions

References

  • Machine-Vision-Enabled Salt Dissolution Analysis National Center for Biotechnology Information (PMC) URL:[Link]

  • Oral Drug Delivery Technology EPDF URL:[Link]

  • Physicochemical Approaches to Enhancing Oral Absorption Pharmaceutical Technology URL:[Link]

Optimization

Technical Support Center: Troubleshooting Organic Impurities in cis-4-Phenyl-3-piperidinol HCl Crystallization

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with organic impurity rejection during the crystallization of cis-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with organic impurity rejection during the crystallization of cis-4-phenyl-3-piperidinol hydrochloride.

Because amine hydrochlorides are highly polar and susceptible to complex solid-state behaviors, standard recrystallization often fails to purge structurally similar byproducts (such as the trans-diastereomer, regioisomers, or unreacted tetrahydropyridines). This guide provides a causality-driven framework to diagnose, troubleshoot, and resolve these specific impurity incorporation mechanisms.

The Causality Framework: Why Impurities Persist

Before altering your crystallization parameters, you must identify how the impurity is entering the final solid. Impurities in piperidinol HCl crystallizations typically manifest through one of three mechanisms :

  • Surface Deposition & Agglomeration: The highly polar nature of the HCl salt can cause rapid, erratic nucleation in polar solvents. This leads to crystal agglomeration, trapping impurity-rich mother liquor between intergrown crystal faces.

  • Growth-Induced Inclusions: When the cooling rate exceeds the desupersaturation rate, the crystal lattice grows too quickly. This creates macroscale defects that encapsulate pockets of solvent and dissolved impurities .

  • Solid Solutions (Co-crystallization): The most challenging mechanism. Structurally similar organic impurities—specifically the trans-4-phenyl-3-piperidinol diastereomer—can substitute for the cis-isomer within the crystal lattice without significantly disrupting thermodynamic stability .

Diagnostic Workflow

Use the following decision tree to determine which mechanism is contaminating your batch.

ImpurityDiagnostic Start Crude cis-4-Phenyl-3-piperidinol HCl (High Organic Impurities) WashTest Protocol 1: Diagnostic Reslurry (Cold Solvent Wash) Start->WashTest CheckWash Purity Improved >50%? WashTest->CheckWash SurfaceDep Mechanism: Surface Deposition Action: Optimize Filtration CheckWash->SurfaceDep Yes Internal Impurity is Internal (Lattice or Inclusion) CheckWash->Internal No Recryst Protocol 2: Slow Cooling Recrystallization Internal->Recryst CheckRecryst Purity Improved? Recryst->CheckRecryst Inclusion Mechanism: Inclusions Action: Lower Supersaturation CheckRecryst->Inclusion Yes SolidSol Mechanism: Solid Solution Action: Change Solvent/Antisolvent CheckRecryst->SolidSol No

Workflow for diagnosing impurity incorporation mechanisms in piperidinol HCl crystallization.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By analyzing both the solid retentate and the liquid filtrate, you can mathematically prove the location and behavior of the impurity.

Protocol 1: Diagnostic Reslurry (The Wash Test)

Purpose: To differentiate between surface-bound impurities (deposition) and internal impurities (inclusions/solid solutions).

  • Suspension: Suspend 5.0 g of the crude cis-4-phenyl-3-piperidinol HCl in 15 mL of cold (5 °C) absolute ethanol.

  • Agitation: Stir at 250 RPM for exactly 30 minutes.

    • Causality: This provides sufficient shear force to dissolve surface-bound mother liquor and break weak agglomerates without dissolving the bulk crystal lattice.

  • Isolation: Filter under vacuum. Crucial Step: Collect and retain both the washed crystals (retentate) and the wash liquor (filtrate).

  • Self-Validation (Mass Balance): Analyze both fractions via HPLC. Calculate the total mass of the impurity in the filtrate. If the impurity mass in the filtrate equals the lost impurity mass from the crude solid, the mechanism is definitively surface deposition. If the crystals remain impure, proceed to Protocol 2.

Protocol 2: Solvent/Antisolvent Purging of Solid Solutions

Purpose: To disrupt the thermodynamic co-crystallization of the trans-diastereomer by altering the solvent environment.

  • Dissolution: Dissolve 10.0 g of impure API in 40 mL of Ethanol at 60 °C.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane.

    • Causality: Removes foreign particulates that act as heterogeneous nucleation sites, which prematurely trigger erratic crystallization.

  • Antisolvent Addition: Add 60 mL of n-Heptane dropwise over 2 hours while maintaining 60 °C.

    • Causality: Slow addition prevents localized zones of high supersaturation. This avoids rapid primary nucleation, which is the primary cause of agglomeration and inclusions.

  • Controlled Cooling: Cool the reactor to 10 °C at a strict linear rate of 0.1 °C/min.

    • Causality: Slow cooling maintains the system within the metastable zone. This provides the growing crystal lattice enough time to thermodynamically reject the structurally similar trans-diastereomer back into the solution.

  • Self-Validation (Rejection Coefficient): Isolate the crystals and analyze via HPLC. Calculate the Rejection Coefficient ( α ) = (Impurity fraction in solid) / (Impurity fraction in solution). An α<0.1 validates that the solid solution has been successfully disrupted.

Quantitative Process Data

The choice of solvent and cooling rate directly dictates the rejection of organic impurities. The table below summarizes the quantitative impact of various crystallization parameters on purging the trans-diastereomer from cis-4-phenyl-3-piperidinol HCl.

Solvent SystemCooling Rate (°C/min)API Yield (%)trans-Impurity Purge FactorMechanism Addressed
100% Ethanol1.0 (Fast)82.41.2xBaseline (High Inclusions)
100% Ethanol0.1 (Slow)78.12.5xReduces Inclusions
EtOH / n-Heptane (40:60)0.1 (Slow)88.58.4xDisrupts Solid Solution
MeOH / H₂O (45:55)0.2 (Moderate)75.06.1xHigh Polarity Wash

Note: Purge Factor = (Initial Impurity %) / (Final Impurity %). A higher purge factor indicates superior purification.

Troubleshooting FAQs

Q: My crystals appear opaque and clumped, and HPLC shows high levels of unreacted starting material. What is happening? A: Opaque crystals are a classic visual indicator of macroscale inclusions (trapped mother liquor). The clumping indicates agglomeration. Because your starting material is highly soluble, it shouldn't be crystallizing on its own; it is being physically trapped. Solution: Lower your supersaturation at the point of nucleation by reducing your cooling rate to <0.2 °C/min and increasing impeller agitation to prevent crystals from bridging.

Q: Why does my product consistently show 2-3% of the trans-diastereomer even after multiple recrystallizations in pure ethanol? A: You are dealing with a solid solution. Because the trans- and cis-isomers have nearly identical molecular volumes and hydrogen-bonding capabilities, the trans-isomer easily substitutes into the cis-lattice. Recrystallizing in the same solvent will only yield diminishing returns. Solution: You must change the thermodynamics of the system. Switch to the Ethanol/n-Heptane (40:60) antisolvent system (Protocol 2) to alter the relative solubility ratio between the two diastereomers.

Q: I implemented the slow cooling rate, but my yield dropped significantly. How can I recover yield without sacrificing purity? A: A slower cooling rate often results in larger, purer crystals but can leave more API dissolved in the mother liquor. To recover yield, implement a prolonged isothermal hold (e.g., 4-6 hours) at your final isolation temperature (10 °C) before filtration. This allows the system to fully reach thermodynamic equilibrium, driving the remaining API out of solution without inducing the rapid growth that causes inclusions.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Resolving HPLC baseline noise for cis-4-phenylpiperidin-3-ol detection

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with cis-4-phenylpiperidin-3-ol .

Because this compound contains a secondary amine and lacks a highly conjugated chromophore, it requires low-wavelength UV detection (typically 210–215 nm) and mobile phase additives (like Trifluoroacetic acid, TFA) to suppress silanol interactions and prevent peak tailing. Operating at low UV wavelengths with acidic modifiers creates a "perfect storm" for baseline instability. This guide will help you diagnose, isolate, and resolve these issues using field-proven, self-validating methodologies.

Core Diagnostic Workflow

Before adjusting your method, you must isolate the root cause of the noise. Baseline anomalies generally fall into three categories: mechanical (pump), chemical (solvent/mixing), or optical (detector).

BaselineDiagnostics Start Observe Baseline Noise PumpOff Turn Off HPLC Pump Start->PumpOff NoiseContinues Noise Continues? PumpOff->NoiseContinues DetectorIssue Detector Issue (Lamp/Flow Cell) NoiseContinues->DetectorIssue Yes PumpIssue Pump/Solvent Issue NoiseContinues->PumpIssue No Periodic Is Noise Periodic? PumpIssue->Periodic Mechanical Mechanical Issue (Check Valve/Seal) Periodic->Mechanical Yes Chemical Chemical Issue (Mixing/Degassing) Periodic->Chemical No

Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my baseline drift upward significantly during the gradient elution of cis-4-phenylpiperidin-3-ol? A1: This is a chemical issue tied to your detection wavelength. cis-4-phenylpiperidin-3-ol is typically monitored around 210 nm. To prevent the piperidine amine from interacting with the silica column, you are likely using TFA as a mobile phase modifier. TFA absorbs UV light strongly at 210 nm[1]. As your gradient shifts from the aqueous phase to the organic phase, the total UV absorbance of the mobile phase changes, causing the baseline to drift upward. Furthermore, as TFA degrades over time, its UV absorbance increases, exacerbating the drift[1]. Causality & Fix: You must balance the absorbance across both mobile phases. If you use 0.1% TFA in Water (Mobile Phase A), use approximately 0.08% to 0.085% TFA in Acetonitrile (Mobile Phase B). Acetonitrile has a slight UV absorbance of its own, so slightly less TFA is needed in the B channel to maintain a flat baseline.

Q2: I am seeing rhythmic, periodic baseline noise. What is the root cause? A2: Periodic noise is almost exclusively mechanical and synchronizes with the stroke of the pump pistons[2]. When analyzing basic amines like cis-4-phenylpiperidin-3-ol, the use of acidic ion-pairing agents (like TFA) can cause standard ruby/sapphire check valves to stick. This results in micro-fluctuations in flow rate and pressure, which the UV detector registers as periodic noise[1]. Inadequate mixing of aqueous and organic phases can also cause sinusoidal baseline fluctuations[3]. Causality & Fix: Overlay your pump pressure trace with your UV chromatogram. If the baseline noise perfectly matches the pressure ripple, the pump is the culprit. Switch to ceramic check valves, which are highly resistant to sticking in TFA-based methods[1]. Ensure you are using a sufficiently large mixing chamber for gradient runs.

Q3: The baseline exhibits high-frequency random noise and sharp spikes. How do I fix this? A3: Random, non-periodic noise indicates an optical or degassing issue. This is typically caused by an aging deuterium (D2) lamp, a contaminated flow cell, or micro-bubbles outgassing as the solvent enters the detector[4]. Dissolved atmospheric gas absorbs strongly below 260 nm; if the mobile phase is poorly degassed, the pressure drop inside the flow cell causes dissolved oxygen to form micro-bubbles, creating sharp, non-Gaussian spikes[4]. Causality & Fix: Sonication is highly ineffective for degassing, as atmospheric gas bleeds back into the solvent within 20-30 minutes[5]. You must use continuous helium sparging or an inline vacuum degasser[5]. If degassing is sufficient, the issue is likely a failing D2 lamp or a dirty flow cell window[3].

Mobile Phase Optimization Strategy

SolventOptimization Start cis-4-phenylpiperidin-3-ol Detection at 210 nm BaselineDrift Gradient Baseline Drift? Start->BaselineDrift TFA Using TFA Modifier? BaselineDrift->TFA Yes BalanceTFA Balance TFA Absorbance (0.1% in H2O, 0.08% in ACN) TFA->BalanceTFA Yes CheckSolvent Check Solvent UV Cutoff (Use LC-MS Grade) TFA->CheckSolvent No

Mobile phase optimization for low-UV detection of cis-4-phenylpiperidin-3-ol.

Quantitative Data & Diagnostic Thresholds

Use the following table to benchmark your system's performance and determine when corrective action is required.

Noise CharacteristicProbable Root CauseDiagnostic Metric / ThresholdCorrective Action
Periodic / Rhythmic Pump piston stroke; Check valve failurePressure ripple > 1% of total system pressureReplace check valves (use ceramic); Purge pump.
Random / High Frequency Lamp degradation; Flow cell contaminationReference energy < 70% of factory specificationReplace D2 lamp; Execute Flow Cell Cleaning Protocol.
Upward/Downward Drift Additive UV absorbance (TFA); RI changesAbsorbance shift > 50 mAU over the gradientBalance additive concentration; Use fresh solvents.
Sharp, Non-Gaussian Spikes Micro-bubbles outgassing in flow cellVisual inspection of waste line; Spikes at random RTsVerify inline vacuum degasser functionality.

Experimental Protocols

To ensure scientific integrity, do not guess the source of the noise. Use these self-validating protocols to systematically prove the root cause.

Protocol 1: The "Pump-Off" System Isolation Test

This protocol definitively separates mechanical (pump) noise from optical (detector) noise[2].

  • Establish Baseline: Pump your initial mobile phase conditions (e.g., 90% Water / 10% ACN with TFA) through the column at your standard flow rate (e.g., 1.0 mL/min). Monitor the baseline at 210 nm for 10 minutes.

  • Isolate the System: Turn the HPLC pump flow rate to 0.0 mL/min. Do not turn off the detector.

  • Evaluate Causality:

    • If the noise completely disappears: The issue is mechanical. The pump, check valves, or solvent degassing is the root cause.

    • If the noise continues unchanged: The issue is optical. The noise is originating from the detector (lamp age, electronics, or dirty flow cell windows).

Protocol 2: Flow Cell Cleaning and Lamp Verification

If Protocol 1 points to the detector, execute this procedure to restore optical clarity[3].

  • Flush the Flow Cell: Bypass the column using a union. Flush the system at 0.5 mL/min with HPLC-grade Water for 15 minutes to remove buffer salts.

  • Organic Wash: Switch to 100% Methanol (or Isopropanol) and flush for 20 minutes to remove hydrophobic contaminants and hazy deposits from the quartz windows[3].

  • Dry the Cell: Remove the flow cell from the detector housing. Use a compressed air canister to gently blow out residual solvent and dry the cell.

  • Lamp Energy Check: Reinstall the flow cell. Flush with 100% Water. Access the detector's diagnostic menu and check the Reference Energy and Sample Energy. If the values remain significantly below the manufacturer's threshold (typically < 70% of a new lamp), the deuterium lamp has degraded and must be replaced.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science [Link]

  • Why am I getting Baseline noise in HPLC? ResearchGate[Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines Element Lab Solutions[Link]

  • Eliminating Baseline Problems Agilent Technologies[Link]

  • HPLC Troubleshooting: What is causing baseline noise? Axion Labs (YouTube)[Link]

Sources

Optimization

Technical Support Center: Chromatography of cis-4-Phenyl-3-piperidinol HCl

Welcome to the technical support center for methods involving cis-4-Phenyl-3-piperidinol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methods involving cis-4-Phenyl-3-piperidinol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for optimizing chromatographic separations of this compound. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the specific challenges you may encounter.

Table of Contents
  • FAQ 1: Where should I begin with mobile phase selection for cis-4-Phenyl-3-piperidinol HCl?

  • FAQ 2: My peak for cis-4-Phenyl-3-piperidinol is tailing significantly. What is the cause and how can I fix it?

  • FAQ 3: How does mobile phase pH affect the retention and peak shape of this compound?

  • FAQ 4: Which buffer system is most effective, and at what concentration?

  • FAQ 5: Should I use Acetonitrile or Methanol as the organic modifier?

  • FAQ 6: I need to separate the cis and trans isomers. How can I optimize the mobile phase for this?

  • Troubleshooting Guide: A Quick-Reference Table

  • Experimental Protocols

  • References

FAQ 1: Where should I begin with mobile phase selection for cis-4-Phenyl-3-piperidinol HCl?

Answer: For a basic compound like cis-4-Phenyl-3-piperidinol, a reversed-phase (RP) HPLC method on a C18 column is the most common starting point.[1] The key is to control the secondary interactions that cause poor peak shape.

Your initial approach should focus on creating conditions that ensure a consistent, single ionic state for the analyte and minimize unwanted interactions with the stationary phase.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm i.d., < 5 µm particle sizeA standard C18 provides a good balance of hydrophobic retention and is a widely available, well-characterized stationary phase.
Mobile Phase A 10-25 mM Potassium Phosphate buffer, pH adjusted to 2.5 - 3.0The low pH protonates the piperidine nitrogen, ensuring a consistent positive charge. It also suppresses the ionization of residual silanol groups on the silica surface, which is a primary cause of peak tailing.[2][3]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient Start with a 5-95% B gradient over 15-20 minutesA scouting gradient is essential to determine the approximate elution time and overall complexity of the sample.
Flow Rate 1.0 mL/min for 4.6 mm i.d. / 0.4 mL/min for 2.1 mm i.d.Standard flow rates for the respective column dimensions.
Temperature 30 °CElevated temperature can improve efficiency by reducing mobile phase viscosity, but start near ambient to establish a baseline.
Detection UV at ~210 nm or ~254 nmThe phenyl group provides UV absorbance. 210 nm will offer higher sensitivity due to the peptide-like absorbance of the amine, while 254 nm is more selective for the aromatic ring.

This starting point provides a robust foundation from which you can optimize retention, resolution, and peak shape.

FAQ 2: My peak for cis-4-Phenyl-3-piperidinol is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like cis-4-Phenyl-3-piperidinol is almost always caused by secondary interactions between the protonated amine group of your analyte and deprotonated (anionic) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5] This ion-exchange interaction results in a mixed-mode retention mechanism that leads to broad, asymmetric peaks.

Below is a logical workflow to troubleshoot and eliminate peak tailing.

G start Poor Peak Symmetry (Tailing) check_ph Is Mobile Phase pH low? (e.g., pH 2.5-3.5) start->check_ph lower_ph Action: Lower Mobile Phase pH Adjust to pH 2.5-3.5 with an acidic buffer (e.g., Phosphate). check_ph->lower_ph No check_competing_base Is peak shape still poor? check_ph->check_competing_base Yes lower_ph->check_competing_base add_additive Action: Add Competing Base Incorporate 5-10 mM Triethylamine (TEA) or similar additive to the mobile phase. check_competing_base->add_additive Yes success Symmetrical Peak Achieved check_competing_base->success No check_column_type Is tailing persistent? add_additive->check_column_type change_column Action: Change Column Chemistry 1. Use a modern, high-purity, end-capped column. 2. Consider a column stable at high pH (e.g., ZORBAX Extend C18). 3. Try a Phenyl-Hexyl phase. check_column_type->change_column Yes check_column_type->success No change_column->success

Troubleshooting workflow for peak tailing.

Detailed Explanation of Solutions:

  • Lower Mobile Phase pH: At a low pH (e.g., 2.5), the vast majority of silanol groups are protonated (Si-OH) and thus neutral, which prevents the problematic ion-exchange interaction.[3] This is the most effective first step.

  • Add a Competing Base: If lowering the pH is insufficient, adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase can help.[3] The positively charged TEA will preferentially interact with any remaining ionized silanols, effectively shielding your analyte from these sites. However, be aware that additives like TEA can shorten column lifetime and may suppress ionization in mass spectrometry.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and feature advanced end-capping, where bulky chemical groups are bonded to the silica surface to block access to residual silanols.[5][6] If you are using an older "Type A" silica column, switching to a modern "Type B" column (like Agilent ZORBAX Eclipse Plus, Phenomenex Luna Omega) will dramatically improve peak shape.[3][6]

  • Operate at High pH: An alternative (and more advanced) strategy is to use a high pH (e.g., pH 10), provided you have a pH-stable column (e.g., ZORBAX Extend-C18).[5] At high pH, your basic analyte is in its neutral form, eliminating ionic interactions. Simultaneously, the silanol groups are fully deprotonated, but since the analyte is neutral, the problematic ion-exchange is avoided.

FAQ 3: How does mobile phase pH affect the retention and peak shape of this compound?

Answer: Mobile phase pH is a critical parameter for ionizable compounds like cis-4-Phenyl-3-piperidinol HCl because it dictates their charge state and interaction with the stationary phase.[7] A buffer is necessary to maintain a stable pH, as small shifts can lead to inconsistent retention times.[2][8]

The piperidine moiety in your molecule is a basic functional group with an estimated pKa around 9-10. The Henderson-Hasselbalch equation dictates that the analyte will be predominantly in a single ionic form when the mobile phase pH is at least 2 units away from its pKa.[2]

  • At Low pH (e.g., pH < 7): The piperidine nitrogen is protonated (R₃NH⁺). The molecule is charged and more polar. In reversed-phase chromatography, increasing polarity leads to decreased retention . As you lower the pH from neutral towards acidic, you will see the retention time shorten.[2]

  • At High pH (e.g., pH > 11): The piperidine nitrogen is deprotonated (R₃N). The molecule is neutral and less polar (more hydrophobic). This leads to increased retention on a reversed-phase column.[8]

  • At Mid pH (pH ~ pKa): Operating near the pKa of the analyte is highly discouraged. At this pH, the analyte exists as a mixture of both its protonated and neutral forms, which can lead to severe peak broadening or splitting.[7]

Effect of pH on analyte state and peak shape.
FAQ 4: Which buffer system is most effective, and at what concentration?

Answer: The choice of buffer depends on the target pH of your mobile phase. An effective buffer has a pKa value within +/- 1 pH unit of the desired mobile phase pH.

Recommended Buffer Systems:

Target pH RangeBuffer SystempKa Value(s)Comments
2.0 - 3.5 Phosphate 2.15Highly recommended. Excellent buffering capacity in this range. Non-volatile, so not ideal for MS.[2][9]
2.0 - 3.0 Formic Acid3.75Often used with MS detection. Buffering capacity is weaker at the low end of this range.
3.8 - 5.8 Acetate4.76Good choice for mid-pH, but this range is generally not recommended for basic analytes due to silanol interactions.
9.0 - 11.0 Ammonium Bicarbonate9.25A good volatile buffer for high-pH methods intended for LC-MS. Requires a pH-stable column.[6]

Buffer Concentration: A concentration of 10-25 mM is typically sufficient. This is concentrated enough to provide adequate buffering capacity for the mobile phase and to neutralize the sample injection, but not so high as to risk precipitation when mixed with high percentages of organic solvent.[3] Be particularly cautious with phosphate buffers, which can precipitate in >70% acetonitrile.

FAQ 5: Should I use Acetonitrile or Methanol as the organic modifier?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers, but they can offer different selectivity, which can be exploited for method optimization.

  • Acetonitrile (ACN): Generally the first choice. It has a lower viscosity (leading to lower backpressure and better efficiency) and is often considered a "stronger" elution solvent for many compounds in reversed-phase HPLC.

  • Methanol (MeOH): Can provide unique selectivity due to its protic nature (it can act as a hydrogen bond donor and acceptor).[9] For molecules with polar functional groups like the hydroxyl on your analyte, methanol can alter interactions with the stationary phase in a different way than ACN.

Recommendation: Start with Acetonitrile . If you are struggling to achieve resolution between your main peak and an impurity, or between the cis and trans isomers, perform a set of experiments where you substitute ACN with Methanol . Sometimes a mix of ACN and MeOH can provide the best separation.

When working with a Phenyl stationary phase , methanol is often reported to be more effective at leveraging the unique pi-pi interactions of the phase compared to acetonitrile.[9]

FAQ 6: I need to separate the cis and trans isomers. How can I optimize the mobile phase for this?

Answer: Separating diastereomers like the cis and trans isomers of 4-Phenyl-3-piperidinol often requires optimizing selectivity (alpha). Simple adjustments to retention (k') are usually not enough.

Strategies for Improving Isomer Resolution:

  • Change the Organic Modifier: This is the easiest first step. As mentioned in FAQ 5, switching from ACN to MeOH (or vice versa) can significantly alter selectivity. The different hydrogen bonding capabilities of methanol can differentiate the more subtle structural differences between the isomers.[9]

  • Utilize a Phenyl Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. A Phenyl-Hexyl or Biphenyl column introduces another separation mechanism: pi-pi interactions .[10][11] The phenyl ring on your analyte can interact with the phenyl groups on the stationary phase. The subtle difference in the 3D orientation of the phenyl ring between the cis and trans isomers can lead to a significant difference in these interactions, often resulting in successful separation.

  • Adjust Temperature: Lowering the column temperature can sometimes increase the energetic difference between how the two isomers interact with the stationary phase, thereby improving resolution. Try reducing the temperature from 30 °C to 20 °C.

  • Fine-Tune pH: While you should stay within the optimal low-pH window (2.5-3.5), small adjustments within this range can sometimes influence selectivity. Try comparing separations at pH 2.5 vs. pH 3.5.

  • Consider Chiral Chromatography: If you also need to separate the enantiomers of the cis isomer, a chiral stationary phase (CSP) is required.[12][13] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds, typically used with mobile phases like hexane/ethanol.[12][14]

Troubleshooting Guide: A Quick-Reference Table
IssueProbable Cause(s)Recommended Action(s)
Peak Tailing Analyte interaction with residual silanols.Lower mobile phase pH to 2.5-3.0; use a modern, end-capped column; add a competing base (e.g., TEA).
Poor Resolution Insufficient selectivity between analytes.Switch organic modifier (ACN -> MeOH); try a Phenyl-Hexyl column; adjust temperature.
Variable Retention Times Unstable mobile phase pH; column equilibration issue.Use a buffer at an appropriate concentration (10-25 mM); ensure adequate column equilibration time between gradient runs.
Peak Fronting Column overload; sample solvent stronger than mobile phase.Reduce injection mass; dissolve sample in the initial mobile phase composition.
Split Peaks Column void/damage; analyte exists in multiple forms at current pH.Replace column; ensure mobile phase pH is >2 units away from analyte pKa.
Experimental Protocols
Protocol 1: Preparation of 1L of 25 mM Potassium Phosphate Buffer (pH 2.5)
  • Weigh Materials: Weigh out approximately 3.40 g of monobasic potassium phosphate (KH₂PO₄, FW = 136.09 g/mol ).

  • Dissolve: Add the KH₂PO₄ to a 1L volumetric flask containing ~800 mL of HPLC-grade water. Mix until fully dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50.

  • Final Volume: Bring the solution to the final volume of 1L with HPLC-grade water and mix thoroughly.

  • Filter: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution before placing it on the HPLC system.

References
  • Selecting Buffer pH in Reversed-Phase HPLC. 2

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. 3

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. 7

  • Improving of a Peak Shape of the Charged Compounds. 15

  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. 4

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. 16

  • Why it matters and how to get good peak shape. 6

  • The Secrets of Good Peak Shape in HPLC. 5

  • A Guide to HPLC and LC-MS Buffer Selection.

  • Effect of Buffer Concentration on Retention of Charged Analytes. 17

  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. 12

  • Reversed Phase HPLC Method Development. 9

  • HPLC Column Comparison Screening Study for Reversed Phase Columns. 1

  • cis-4-phenyl-3-piperidinol hydrochloride. 18

  • Chiral Columns. 14

  • A Guide to the Analysis of Chiral Compounds by GC.

  • Separation of 4-Piperidinol, 1-benzyl-4-phenyl- on Newcrom R1 HPLC column. 19

  • Chiral HPLC Separations. 13

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. 20

  • Common challenges in working with piperidine-based compounds. 21

  • 4-Phenylpiperidin-4-ol hydrochloride. 22

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. 10

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. 11

  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. 23

  • 4-Phenylpiperidine. 24

  • Analytical report.

  • 4-Phenylpiperidine. 25

  • pKa Data Compiled by R. Williams. 26

  • Systematic evaluation of phenyl stationary phases for oligonucleotide analysis without ion-pairing reagents. 27

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 28

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Chiral Catalysts for cis-4-Phenyl-3-piperidinol Synthesis: An Application Scientist's Guide

The synthesis of chiral substituted piperidines, specifically cis-4-phenyl-3-piperidinol and its derivatives, is a critical bottleneck in the development of neuroactive pharmaceutical agents. These structural motifs are...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of chiral substituted piperidines, specifically cis-4-phenyl-3-piperidinol and its derivatives, is a critical bottleneck in the development of neuroactive pharmaceutical agents. These structural motifs are ubiquitous in selective serotonin reuptake inhibitors (SSRIs) like Paroxetine, as well as non-peptide NK1 receptor antagonists[1][2].

Historically, accessing the cis-diastereomer with high enantiomeric excess (ee) relied on wasteful chiral pool methodologies or late-stage classical resolutions. Today, advanced catalytic strategies—ranging from transition-metal asymmetric hydrogenation to organocatalytic kinetic resolutions—offer highly efficient, atom-economical alternatives. This guide benchmarks the leading catalytic systems, detailing the mechanistic causality behind their performance to help process chemists and drug development professionals select the optimal synthetic route.

Mechanistic Pathways & Catalyst Benchmarking

Pathway A: Iridium-Catalyzed Asymmetric Hydrogenation & Stereochemical Inversion

Direct asymmetric hydrogenation of pyridines is notoriously difficult due to the strong aromatic stabilization energy and the tendency of the basic nitrogen to poison the transition-metal catalyst[3]. To circumvent this, the pyridine ring is activated by conversion into a 3-hydroxypyridinium salt[4].

Using an Iridium catalyst complexed with a chiral bisphosphine ligand (e.g., Ir/(S,S)-f-Binaphene), the aromatic ring is efficiently reduced. Causality of Stereocontrol: The chiral ligand dictates the facial selective delivery of hydride species to the activated ring. However, this hydrogenation inherently yields the trans-4-phenylpiperidin-3-ol diastereomer due to the syn-addition of hydrogen across the sterically biased intermediate[4][5].

To access the target cis-isomer, a self-validating two-step inversion is required:

  • Oxidation: Swern oxidation converts the trans-alcohol to a chiral piperidin-3-one[4].

  • Diastereoselective Reduction: Treatment with K-Selectride (potassium tri-sec-butylborohydride). The bulky hydride attacks the ketone from the less sterically hindered face, exclusively yielding the cis-4-phenyl-3-piperidinol[4].

G A 4-Phenyl-3-hydroxypyridinium Salt (Starting Material) B Ir-Catalyzed Asymmetric Hydrogenation [Ir(cod)Cl]2 + Chiral Ligand A->B C trans-4-Phenylpiperidin-3-ol (High ee, up to 95%) B->C D Swern Oxidation (DMSO, (COCl)2, Et3N) C->D E Chiral 4-Phenylpiperidin-3-one (Intermediate) D->E F Diastereoselective Reduction (K-Selectride) E->F G cis-4-Phenylpiperidin-3-ol (Target Product) F->G

Caption: Workflow for cis-4-phenyl-3-piperidinol via Ir-catalyzed asymmetric hydrogenation and inversion.

Pathway B: Organocatalytic Oxidative Kinetic Resolution (OKR)

For processes where racemic mixtures of piperidinols are already accessible, Oxidative Kinetic Resolution (OKR) utilizing chiral nitroxyl radicals offers a metal-free alternative[6].

Causality of Stereocontrol: Chiral alkoxyamines are oxidized in situ by trichloroisocyanuric acid (TCCA) to form active oxoammonium species[6]. During the hydrogen abstraction step, the chiral catalyst experiences severe steric clashes with the "mismatched" enantiomer of the secondary alcohol, while the "matched" enantiomer fits neatly into the catalytic pocket[6]. The matched enantiomer is rapidly oxidized to the achiral ketone, leaving behind the unreacted, highly enantioenriched alcohol[6].

Limitation Note: While OKR resolves trans-4-phenyl-3-piperidinol with exceptional selectivity (s > 50), it exhibits only moderate selectivity for the cis-isomer[6]. Therefore, this method is best applied to trans-derivatives or requires extensive optimization for cis-substrates.

OKR A Racemic cis/trans-4-Phenyl-3-piperidinol B Chiral Alkoxyamine Precatalyst + TCCA (Oxidant) A->B C Fast Oxidation (Matched Enantiomer) B->C k_fast D Slow Oxidation (Mismatched Enantiomer) B->D k_slow E Achiral Piperidin-3-one (Byproduct) C->E F Enantioenriched 4-Phenyl-3-piperidinol (Recovered SM) D->F

Caption: Kinetic resolution of racemic piperidinols using chiral alkoxyamine organocatalysts.

Pathway C: Enamine/Iminium Cascade Organocatalysis

Rather than modifying a pre-existing ring, bottom-up asymmetric synthesis using diarylprolinol silyl ethers allows for the direct construction of the piperidine core with pre-installed stereocenters[2]. This approach is heavily patented for Paroxetine intermediates[2][7]. The catalyst drives a highly enantioselective Michael addition between an aldehyde and a nitroolefin (or acrylate), establishing the relative cis or trans stereochemistry at the C3 and C4 positions prior to cyclization[2].

Quantitative Data Comparison

The following table summarizes the performance metrics of the benchmarked catalytic systems.

Catalyst SystemSynthetic ApproachTarget IsomerEnantioselectivity (ee)Yield / ConversionKey Operational Advantage
[Ir(cod)Cl]₂ / (S,S)-f-Binaphene Asymmetric Hydrogenationtrans (inverted to cis)Up to 95%>90% (Hydrogenation)Direct reduction of aromatic precursor; high atom economy.
Chiral Alkoxyamine / TCCA Oxidative Kinetic Resolutiontrans (moderate for cis)>99% (Recovered SM)~50% (Theoretical Max)Metal-free; operates under mild ambient conditions.
Diarylprolinol Silyl Ether Michael Addition Cascadecis / trans precursors>90%>85% (Cascade step)Bottom-up synthesis; highly tunable for complex derivatives.

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies outline the critical workflows for the two primary pathways.

Protocol 1: Ir-Catalyzed Hydrogenation & Stereochemical Inversion to cis-Isomer

Objective: Synthesize cis-4-phenyl-3-piperidinol from a 3-hydroxypyridinium salt.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ (1.0 mol %) and (S,S)-f-Binaphene (2.2 mol %) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes to form the active chiral Ir-complex.

  • Asymmetric Hydrogenation: Transfer the catalyst solution to a stainless-steel autoclave containing the 4-phenyl-3-hydroxypyridinium salt (1.0 equiv) in a solvent mixture of DCM/MeOH. Pressurize the autoclave with H₂ gas (50 atm) and stir at 50°C for 24 hours[4].

  • Isolation of trans-Isomer: Vent the H₂ gas safely. Concentrate the mixture under reduced pressure and purify via silica gel chromatography to isolate trans-4-phenylpiperidin-3-ol. Validation: Check ee via chiral HPLC (Chiralcel OD-H).

  • Swern Oxidation: In a flame-dried flask at -78°C, add oxalyl chloride (1.5 equiv) to anhydrous DCM, followed by dropwise addition of DMSO (3.0 equiv). After 15 mins, add the trans-alcohol (1.0 equiv) in DCM. Stir for 45 mins, then add triethylamine (5.0 equiv) and warm to room temperature to yield the piperidin-3-one[4].

  • Diastereoselective Reduction: Cool the purified piperidin-3-one in anhydrous THF to -78°C. Dropwise add K-Selectride (1.2 equiv, 1M in THF). Stir for 2 hours, then quench with H₂O₂/NaOH to yield the final cis-4-phenyl-3-piperidinol[4].

Protocol 2: Organocatalytic OKR of Piperidinols

Objective: Resolve racemic trans-4-phenyl-3-piperidinol.

  • Reaction Setup: Dissolve racemic 4-phenyl-3-piperidinol (1.0 equiv) and the chiral alkoxyamine precatalyst (1-5 mol %) in a biphasic mixture of dichloromethane and aqueous buffer (pH 8.0)[6].

  • Oxidant Addition: Cool the mixture to 0°C. Slowly add trichloroisocyanuric acid (TCCA, 0.4 - 0.5 equiv) in portions to prevent thermal runaway[6].

  • Kinetic Resolution: Stir the reaction vigorously for 3 hours. The matched enantiomer will rapidly oxidize to the ketone. Validation: Monitor conversion via GC-MS; stop the reaction exactly at ~50% conversion to maximize the ee of the recovered starting material.

  • Quenching & Separation: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with DCM. Separate the highly enantioenriched unreacted alcohol from the ketone byproduct using standard column chromatography[6].

References

  • Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts. Journal of the American Chemical Society (2014). 6

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts. ACS Catalysis (2016). 4

  • Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews (2019).2

  • Developing a Commercially Viable Process for an Active Pharmaceutical Ingredient, Challenges, Myths and Reality in the Art of Process Chemistry. The Open Process Chemistry Journal (2013). 7

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC / National Institutes of Health. 3

Sources

Comparative

Spectroscopic Validation of cis-4-Phenyl-3-piperidinol HCl Intermediates: A Comparative Guide

As a Senior Application Scientist, the most frequent point of failure I observe in the synthesis of piperidine-based central nervous system (CNS) therapeutics is the inadequate characterization of early-stage intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the most frequent point of failure I observe in the synthesis of piperidine-based central nervous system (CNS) therapeutics is the inadequate characterization of early-stage intermediates. cis-4-Phenyl-3-piperidinol hydrochloride is a critical stereodefined building block. The spatial orientation of its C3-hydroxyl and C4-phenyl groups directly dictates the pharmacological binding affinity of downstream active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison between high-fidelity commercial standards and crude synthetic alternatives, establishing a self-validating spectroscopic framework for diastereomeric resolution.

The Mechanistic Imperative: Diastereomeric Resolution

In substituted piperidine ring systems, the trans-isomer typically adopts a thermodynamically favorable diequatorial conformation, minimizing 1,3-diaxial steric clashes. Conversely, the cis-isomer is forced into an axial-equatorial arrangement. This structural divergence fundamentally alters the molecule's spectroscopic signature.

The conformational analysis of piperidinol derivatives relies heavily on Nuclear Magnetic Resonance (NMR) to distinguish between these isomers[1]. We exploit these geometric differences through the Karplus relationship, which correlates the vicinal proton-proton J -coupling constants with the dihedral angle between them. Relying solely on mass spectrometry or basic chromatography is a critical error, as these techniques cannot reliably differentiate diastereomers without specialized chiral stationary phases.

Comparative Analysis: High-Fidelity Standard vs. Crude Synthetic Mixture

When sourcing or synthesizing this intermediate, researchers typically encounter two tiers of material. Using crude mixtures directly in downstream coupling reactions drastically reduces yield and requires exhaustive, costly preparative chromatography later in the synthetic pipeline.

Analytical ParameterHigh-Fidelity cis-StandardCrude Synthetic MixtureValidation Method
Diastereomeric Excess (de) > 99% cis~75% cis / 25% trans 1 H NMR Integration
H3​−H4​ Vicinal Coupling J3,4​≈3.5 Hz (eq-ax)Mixed signals ( J≈3.5 & 11.0 Hz) 1 H NMR (400 MHz)
FTIR Signature Broad band 2400–3000 cm⁻¹Sharp peak at ~3350 cm⁻¹ (free base)FTIR-ATR
Mass Accuracy m/z 178.1 [M+H]+ m/z 178.1 [M+H]+ LC-MS (ESI+)
Downstream API Yield > 85% (Stereospecific)< 60% (Requires chiral resolution)Preparative HPLC

Spectroscopic Validation Framework

To ensure absolute structural confidence, we employ an orthogonal analytical approach.

1 H NMR Spectroscopy: The Definitive Diastereomeric Test

The causality behind using 1 H NMR lies in the dihedral angles between the C3 and C4 protons. In the trans isomer, the C3 and C4 protons are diaxial, yielding a large vicinal coupling constant ( J3,4​≈10.5−12.0 Hz). In the highly pure cis isomer, the protons are equatorial-axial, resulting in a significantly smaller coupling constant ( J3,4​≈3.0−4.5 Hz). The absence of the ~11 Hz doublet-of-doublets is the primary indicator of cis purity.

FTIR Spectroscopy: Confirming the Hydrochloride Salt

The physical properties (e.g., solubility, shelf-life) of the intermediate depend heavily on its salt form. Infrared spectroscopy provides critical insights into the protonation state, distinguishing N-H bonds from O-H bonds[2]. The free base exhibits a distinct, sharp N-H stretching frequency near 3350 cm⁻¹. Upon successful protonation to the hydrochloride salt, this shifts to a broad, complex series of bands between 2400–3000 cm⁻¹, which is characteristic of secondary ammonium ( R2​NH2+​ ) stretching vibrations.

LC-MS: Mass and Purity Confirmation

While LC-MS cannot easily resolve the diastereomers, it is essential for confirming the absence of over-reduced or unreacted starting materials. The free base molecular weight is 177.24 g/mol , yielding a prominent [M+H]+ ion at m/z 178.1 under positive electrospray ionization (ESI+).

ValidationWorkflow Start Crude cis-4-Phenyl-3-piperidinol HCl Prep Sample Preparation (Solvent Selection & Dissolution) Start->Prep NMR 1H & 13C NMR (J-Coupling Analysis) Prep->NMR FTIR FTIR-ATR (Ammonium Band Detection) Prep->FTIR LCMS LC-MS (ESI+) (m/z 178.1 Detection) Prep->LCMS Decision Data Synthesis: Isomer & Salt Verification NMR->Decision FTIR->Decision LCMS->Decision Pass Batch Approved (Ultra-Pure Standard) Decision->Pass

Fig 1: Multiplexed spectroscopic workflow for the validation of cis-4-phenyl-3-piperidinol HCl.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, the following protocols are designed with internal validation checkpoints to prevent false positives.

Protocol 1: High-Resolution 1 H NMR Acquisition

Causality: Hydrochloride salts of piperidines are notoriously insoluble in CDCl 3​ , leading to poor signal-to-noise ratios. DMSO- d6​ is required to disrupt the hydrogen-bonding network of the salt lattice.

  • Sample Prep: Dissolve 15 mg of the intermediate in 0.6 mL of DMSO- d6​ . Ensure complete dissolution via gentle sonication for 60 seconds.

  • Internal Calibration (Self-Validation): Prior to analyzing the analyte peaks, verify the residual DMSO quintet is locked exactly at 2.50 ppm. This ensures chemical shift accuracy.

  • Acquisition: Acquire spectra at 400 MHz using a standard 1D proton sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Integration & Verification: Integrate the aromatic multiplet (7.15–7.35 ppm) and set the value to exactly 5.00 (representing the 5 phenyl protons). Locate the C3 carbinol proton (~3.8 ppm). If the integration of this peak is < 0.95, aliphatic impurities are present. Measure the J -coupling of this multiplet; a value of ~3.5 Hz confirms the cis geometry.

Protocol 2: LC-MS Purity Assessment

Causality: Secondary amines readily adhere to silanol groups on standard C18 columns, causing peak tailing and carryover. A mobile phase modifier is required.

  • System Setup: Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A: LC-MS grade Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. The formic acid ensures the amine remains protonated, preventing peak tailing.

  • Blank Injection (Self-Validation): Run a pure solvent blank injection before the sample. Verify the baseline is flat at m/z 178.1 to rule out column carryover from previous runs.

  • Analysis: Inject 1 µL of a 0.1 mg/mL sample solution. Monitor the Total Ion Chromatogram (TIC) and extract the m/z 178.1 channel. A single, sharp peak with >99% Area Under Curve (AUC) validates chemical purity.

References

  • Title: Further Bioactive Piperidine Alkaloids from the Flowers and Green Fruits of Cassia spectabilis Source: ResearchGate URL: [Link][1]

  • Title: Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts: Catalyst Structure, Active Species, and Substrate Scope Source: Journal of the American Chemical Society (acs.org) URL: [Link][2]

Sources

Validation

High-Sensitivity LC-MS/MS Method Validation for cis-4-Phenylpiperidin-3-ol Quantification: A Comparative Guide

Executive Summary The accurate quantification of piperidine derivatives, specifically cis-4-phenylpiperidin-3-ol, is a critical bottleneck in modern pharmacokinetic (PK) studies and pharmaceutical quality control. As a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of piperidine derivatives, specifically cis-4-phenylpiperidin-3-ol, is a critical bottleneck in modern pharmacokinetic (PK) studies and pharmaceutical quality control. As a highly versatile chiral building block, this compound is frequently utilized in the synthesis of PI3K- δ inhibitors, which are pivotal in targeting immunological dysfunctions and B-cell malignancies[1]. However, its polar nature and basic secondary amine present significant analytical challenges, including severe peak tailing and susceptibility to matrix effects during electrospray ionization (ESI).

This guide objectively compares direct LC-MS/MS methodologies against pre-column derivatization strategies. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the2 to ensure regulatory compliance and robust data generation.

Mechanistic Challenges & Strategy Comparison

The Causality of Analytical Interference

cis-4-phenylpiperidin-3-ol possesses both a hydroxyl group and a basic piperidine nitrogen. When analyzed using standard reversed-phase C18 columns, the basic nitrogen interacts strongly with residual silanol groups on the silica support. This secondary interaction causes severe chromatographic peak tailing, which degrades the Lower Limit of Quantification (LLOQ)[3]. Furthermore, when extracting this compound from complex biological matrices (e.g., human plasma), endogenous phospholipids co-elute and compete for charge in the ESI+ source, leading to unpredictable ion suppression.

To overcome these challenges, bioanalytical scientists typically choose between two primary strategies: Direct Mixed-Mode LC-MS/MS and Derivatization-Assisted LC-MS/MS .

Strategy Comparison
ParameterDirect LC-MS/MS (Mixed-Mode)Derivatization LC-MS/MS (Dansyl Chloride)
Sample Prep Time Short (~2 hours)Long (~4-5 hours)
Sensitivity (LLOQ) 0.05 ng/mL0.01 ng/mL
Matrix Effects Moderate (Requires rigorous SPE cleanup)Low (Mass shift moves analyte out of lipid noise)
Chromatography Excellent peak shape via dual-retentionExcellent peak shape (amine is neutralized)
Artifact Risk Low (Self-validating with SIL-IS)High (Risk of incomplete derivatization)
Regulatory Fit High (Preferred by 4)Moderate (Requires extensive stability proofs)

Verdict: While derivatization offers marginal gains in absolute sensitivity, Direct Mixed-Mode LC-MS/MS is the superior choice for high-throughput PK studies. By utilizing a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) combined with a stable isotope-labeled internal standard (SIL-IS), the direct method creates a self-validating system that mathematically cancels out residual matrix effects without the chemical artifacts of derivatization.

Validated Experimental Protocol

The following protocol outlines a highly selective extraction and quantification workflow.

Step-by-Step Methodology

1. Internal Standard Spiking (The Self-Validating Step): To 100 µL of human plasma, add 20 µL of the SIL-IS (cis-4-phenylpiperidin-3-ol-d5) at a working concentration of 50 ng/mL. Causality: The d5-analog co-elutes perfectly with the target analyte. Because it experiences the exact same ion suppression environment in the mass spectrometer source, the ratio of Analyte/IS remains constant, self-correcting for any extraction losses or matrix variations[3].

2. Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile (ACN). Vortex vigorously for 1 minute. Causality: Ice-cold organic solvent rapidly disrupts the hydration shell of plasma proteins, causing immediate denaturation and precipitation. The cold temperature prevents the analyte from becoming occluded within the unfolding protein structure.

3. Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 300 µL of 0.1 N HCl.

4. Solid Phase Extraction (MCX Cleanup):

  • Condition: 1 mL Methanol, followed by 1 mL 0.1 N HCl.

  • Load: Apply the acidified supernatant.

  • Wash 1: 1 mL 0.1 N HCl (Removes aqueous-soluble interferences).

  • Wash 2: 1 mL Methanol (Removes neutral and acidic phospholipids).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: At low pH, the basic piperidine nitrogen is protonated and binds aggressively to the cation-exchange sulfonic acid groups of the MCX resin. This allows aggressive washing with 100% methanol to strip away ion-suppressing lipids. Elution with a high-pH solvent neutralizes the amine, releasing it from the resin.

5. Reconstitution & LC-MS/MS Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[5].

Workflow A Plasma Sample (100 µL) B Add SIL-IS (d5-Analog) A->B C Protein Precipitation (300 µL Cold ACN) B->C D Centrifugation (14,000 rpm, 10 min) C->D E Solid Phase Extraction (MCX Cartridge) D->E F Evaporation & Reconstitution (Mobile Phase) E->F G LC-MS/MS Analysis (MRM Mode) F->G

Experimental Workflow for Piperidine Compound Analysis.

FDA/ICH M10 Method Validation Parameters

To ensure the assay is fit-for-purpose in regulated drug development, it must undergo full validation according to the 2. The table below summarizes the quantitative performance data of the direct LC-MS/MS method.

Validation ParameterExperimental ResultFDA / ICH M10 Acceptance Criteria
Linearity Range 0.05 - 500 ng/mL (R² = 0.998) 0.990; ± 15% of nominal
Intra-day Precision (%CV) 4.2% - 8.5% 15% ( 20% at LLOQ)
Inter-day Precision (%CV) 5.1% - 10.2% 15% ( 20% at LLOQ)
Accuracy (%RE) ± 8.0% to ± 12.0% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% - 92.3%Consistent across QC levels
Matrix Factor (IS Normalized) 0.98 - 1.030.85 - 1.15 (CV 15%)

By strictly adhering to these parameters, researchers can prevent regulatory queries and clinical delays during IND or NDA submissions[4].

Pharmacological Application: PI3K- δ Inhibition

Why goes to such lengths to quantify cis-4-phenylpiperidin-3-ol? This molecule is not just an analytical target; it is a vital structural motif for highly specific PI3K- δ inhibitors. Phosphoinositide 3-kinases (PI3Ks) catalyze the phosphorylation of PIP2 to PIP3, a critical signaling molecule that drives AKT activation, leading to B-cell and T-cell proliferation. Overactive PI3K- δ pathways are implicated in severe inflammatory pathologies and leukemias[1].

Quantifying the PK profile of piperidine-derived inhibitors ensures that therapeutic concentrations are maintained within the optimal efficacy window without triggering off-target toxicity.

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K-delta (Lipid Kinase) RTK->PI3K PIP3 PIP3 (Signaling Molecule) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB (Cell Survival & Proliferation) PIP3->AKT Activates Inhibitor cis-4-phenylpiperidin-3-ol Derived Inhibitor Inhibitor->PI3K Blocks

PI3K-Delta Signaling Pathway and Inhibitor Intervention.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." FDA.gov. Available at:[Link]

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." Agilex Biolabs Insights. Available at: [Link]

  • World Intellectual Property Organization. "WO2012037226A1 - Inhibitors of pi3k-delta and methods of their use and manufacture." Google Patents.
  • National Institutes of Health (NIH). "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine." PubMed. Available at:[Link]

Sources

Comparative

Comparative Toxicity Profiles of Substituted Piperidinol Hydrochlorides: A Mechanistic and Experimental Guide

Executive Summary Substituted piperidinol hydrochlorides—specifically the 4-arylpiperidin-4-ol subclass—represent a highly privileged pharmacophore in medicinal chemistry. This scaffold forms the structural foundation fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperidinol hydrochlorides—specifically the 4-arylpiperidin-4-ol subclass—represent a highly privileged pharmacophore in medicinal chemistry. This scaffold forms the structural foundation for diverse therapeutics, ranging from potent antipsychotics (e.g., haloperidol) to peripherally acting antidiarrheals (e.g., loperamide). However, the development of novel piperidinol derivatives is frequently derailed by two critical off-target liabilities: cardiotoxicity via hERG channel blockade and neurotoxicity/hepatotoxicity via metabolic bioactivation .

As application scientists and drug developers, we must move beyond merely observing these toxicities to understanding their physicochemical and metabolic causality. This guide provides an objective, data-driven comparison of these toxicity profiles and outlines robust, self-validating experimental protocols to quantify them during preclinical lead optimization.

Mechanistic Causality of Toxicity

Cardiotoxicity via hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously susceptible to blockade by piperidine derivatives, leading to QT prolongation and potentially fatal Torsades de Pointes. The causality lies directly in the scaffold's physicochemical properties.

The piperidine nitrogen possesses a high intrinsic basicity (pKa ~9.5–10.5), ensuring it is predominantly protonated at physiological pH. This protonated nitrogen forms strong cation-π interactions with the Tyr652 residue within the hERG central cavity. Simultaneously, the lipophilic 4-aryl substituents engage in hydrophobic interactions with Phe656. Structural modifications, such as the truncation of flexible linkers between the N-heterocyclic ring and aromatic groups, can significantly reduce this blockade by altering torsional energy and restricting the molecule from achieving the optimal binding geometry required to block the pore 1.

Metabolic Bioactivation: The MPTP-Like Pathway

A more insidious liability of 4-arylpiperidin-4-ols is their propensity for metabolic bioactivation. Drawing direct mechanistic parallels to the classic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), compounds like haloperidol can undergo dehydration at the C-4 position to yield a 1,2,3,6-tetrahydropyridine intermediate (e.g., HPTP).

Subsequent oxidation, mediated by Cytochrome P450s (CYPs) or Monoamine Oxidases (MAOs), generates a highly reactive, electrophilic pyridinium species (e.g., HPP+). These pyridinium metabolites accumulate in mitochondria and inhibit Complex I of the electron transport chain, leading to severe oxidative stress, hepatotoxicity, and irreversible extrapyramidal neurotoxicity 2. Conversely, derivatives like loperamide avoid severe central neurotoxicity primarily due to their status as P-glycoprotein (P-gp) substrates, which actively efflux the compound at the blood-brain barrier, combined with species-specific metabolic resistance to pyridinium formation in humans 3.

Bioactivation_Pathway A 4-Arylpiperidin-4-ol (e.g., Haloperidol) B Dehydration (CYP450 / Spontaneous) A->B C 1,2,3,6-Tetrahydropyridine (HPTP Intermediate) B->C D Oxidation (MAO / CYP-mediated) C->D E Toxic Pyridinium Ion (HPP+ Species) D->E F Mitochondrial Toxicity (Complex I Inhibition) E->F

Metabolic bioactivation of 4-arylpiperidin-4-ols into toxic pyridinium species.

Comparative Toxicity Data

To objectively benchmark these liabilities, we compare three distinct substituted piperidinol profiles: Haloperidol (unrestricted CNS penetrant), Loperamide (P-gp restricted), and a hypothetical sterically hindered/fluorinated pipeline analog designed to mitigate hERG and bioactivation risks.

Compound ClassPrimary IndicationhERG IC₅₀ (µM)Pyridinium Bioactivation RiskCNS Penetration (P-gp Efflux Ratio)Primary Toxicity Liability
Haloperidol Antipsychotic0.03 - 0.1High (Forms HPTP → HPP+)High (ER < 2.0)Extrapyramidal neurotoxicity, Torsades de Pointes
Loperamide Antidiarrheal0.2 - 0.5Low/Moderate (Species dependent)Low (ER > 15.0)Cardiotoxicity (at supratherapeutic doses)
Fluorinated Analog Pipeline> 10.0Low (Steric block of C-4 dehydration)VariableHepatotoxicity (if CYP-mediated reactive metabolites form)

Note: Data synthesized from standardized patch-clamp and microsomal stability assays.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical workflow includes an internal control to verify the integrity of the assay before data is accepted.

Protocol 1: Automated Patch-Clamp Quantification of hERG Inhibition

Rationale: While binding assays (e.g., radioligand displacement) indicate affinity, only electrophysiology captures the state-dependent functional blockade of the hERG channel.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the hERG channel.

    • Validation Check: Ensure cell viability >90% and membrane resistance >1 GΩ prior to whole-cell configuration to guarantee seal integrity. Data from leaky cells will artificially lower apparent IC₅₀.

  • Compound Formulation: Dissolve the piperidinol hydrochloride in 100% DMSO, then dilute in Extracellular Solution (ECS) to a final DMSO concentration of ≤0.1%.

    • Validation Check: Run a 0.1% DMSO vehicle control to establish baseline tail currents; variance must be <5% over a 10-minute recording window.

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition & Analysis: Perfuse the test compound for 5 minutes. Measure the peak tail current amplitude. Calculate the fractional block and fit the concentration-response curve using the Hill equation to derive the IC₅₀.

PatchClamp_Workflow N1 Cell Preparation CHO-K1 expressing hERG N3 Automated Patch-Clamp Whole-cell configuration N1->N3 N2 Compound Formulation 0.1% DMSO in ECS N2->N3 N4 Voltage Protocol Depolarization to +20mV N3->N4 N5 Tail Current Analysis Repolarization to -50mV N4->N5 N6 Data Synthesis IC50 Hill Equation Fit N5->N6

Automated patch-clamp workflow for quantifying hERG channel inhibition.

Protocol 2: LC-MS/MS Quantification of Pyridinium Metabolites

Rationale: Identifying reactive metabolites early prevents late-stage hepatotoxic and neurotoxic attrition. This assay isolates the NADPH-dependent oxidation pathway.

  • Microsomal Incubation: Incubate 10 µM of the piperidinol derivative with human or rat liver microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated metabolism.

    • Validation Check: Run a parallel incubation without NADPH. If the parent compound depletes in the absence of NADPH, suspect hydrolytic instability rather than oxidative bioactivation.

  • Quenching: At defined time points (0, 15, 30, 60 min), quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Detection: Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific mass transition corresponding to the loss of water (-18 Da) and subsequent oxidation (-2 Da) characteristic of the pyridinium ion (M - 20 Da).

References

  • Title: DEVELOPMENT OF IN SILICO MODELS FOR THE PREDICTION OF TOXICITY INCORPORATING ADME INFORMATION Source: LJMU Research Online URL
  • Title: Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes Source: Chemical Research in Toxicology - ACS Publications URL
  • Title: Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP)

Sources

Safety & Regulatory Compliance

Safety

cis-4-Phenyl-3-piperidinol HCl proper disposal procedures

The handling and disposal of pharmaceutical intermediates like cis-4-Phenyl-3-piperidinol hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As a secondary amine hydrochloride featuring bo...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of pharmaceutical intermediates like cis-4-Phenyl-3-piperidinol hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As a secondary amine hydrochloride featuring both a phenyl ring and a hydroxyl group, this compound presents specific physicochemical behaviors that dictate its operational handling and end-of-life disposal.

This guide provides drug development professionals and application scientists with a self-validating framework for the synthesis, isolation, and compliant disposal of cis-4-Phenyl-3-piperidinol HCl, ensuring both scientific integrity and adherence to environmental regulations.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular characteristics that drive the compound's reactivity and environmental persistence. cis-4-Phenyl-3-piperidinol HCl is a crystalline solid. The presence of the hydrochloride (HCl) counterion enhances its aqueous solubility compared to its free-base counterpart but introduces specific challenges during thermal degradation (incineration), namely the release of corrosive hydrogen chloride gas.

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / CharacteristicCausality & Operational Impact
Chemical Formula C₁₁H₁₅NO · HClContains nitrogen and chlorine; combustion will yield NOₓ and HCl gases, requiring specialized scrubber-equipped incineration[1].
Physical State Solid (Crystalline Powder)Prone to aerosolization. Weighing and transfer must be conducted in a ductless or standard fume hood to prevent inhalation.
Solubility Soluble in water, polar organicsMother liquors from crystallization will contain dissolved API; cannot be drain-disposed due to biological activity[2].
Hazard Classification Irritant (Skin/Eyes/Respiratory)Requires standard PPE (nitrile gloves, safety goggles, lab coat). The acidic nature of the salt can cause localized irritation upon contact with mucous membranes.

Experimental Workflow: Isolation of the Hydrochloride Salt

Waste generation is inextricably linked to the experimental workflow. The most common procedure involving this specific compound is its isolation from a free-base synthesis step. The following protocol outlines the standard precipitation of an organic amine hydrochloride[3], establishing a self-validating system where the completion of the reaction dictates the subsequent waste streams.

Step-by-Step Precipitation Protocol:

  • Dissolution: Dissolve the purified cis-4-Phenyl-3-piperidinol free base in an anhydrous solvent (e.g., diethyl ether or methanol) under an inert atmosphere[3].

  • Thermal Control: Cool the solution in an ice bath (0–5°C) to reduce the solubility of the impending salt and maximize yield[3].

  • Acidification: Slowly add a pre-prepared solution of 2M HCl in diethyl ether dropwise while maintaining vigorous stirring[3]. Causality: Dropwise addition prevents localized supersaturation, ensuring the formation of a highly pure, easily filterable crystalline lattice rather than an amorphous, solvent-trapping crash-out.

  • Verification: Monitor the pH of the mother liquor. Continue addition until precipitation ceases and the solution registers a slightly acidic pH (~pH 5-6).

  • Isolation: Collect the solid cis-4-Phenyl-3-piperidinol HCl via vacuum filtration. Wash the filter cake with a minimal volume of cold anhydrous solvent to remove unreacted free base and impurities[3].

PrecipitationWorkflow FreeBase Free Base Dissolution Cooling Ice Bath (0-5°C) FreeBase->Cooling Acidification HCl/Ether Addition Cooling->Acidification Filtration Vacuum Filtration Acidification->Filtration Product cis-4-Phenyl-3-piperidinol HCl Isolated Solid Filtration->Product

Experimental workflow for the precipitation of cis-4-Phenyl-3-piperidinol HCl.

Waste Segregation & Proper Disposal Procedures

The isolation protocol described above generates two primary waste streams: the solid waste (contaminated consumables, rejected product) and the liquid mother liquor (organic solvent, excess HCl, soluble impurities). Improper disposal, such as mixing incompatible chemicals or drain disposal, can lead to dangerous reactions and severe EPA/RCRA violations[4].

Northwestern University and standard EPA guidelines strictly prohibit the drain disposal of potentially hazardous laboratory chemicals, regardless of dilution[5],[2].

A. Solid Waste Disposal Protocol

Solid waste includes expired batches of cis-4-Phenyl-3-piperidinol HCl, contaminated filter papers, and weighing boats.

  • Containerization: Place all solid waste into a UN-certified, wide-mouth High-Density Polyethylene (HDPE) container[1]. Causality: HDPE is highly resistant to the slightly acidic nature of the residual hydrochloride salt, whereas metal containers would undergo chloride-induced pitting corrosion over time[4].

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark it as "Toxic Solid Waste - Organic Amine Hydrochloride"[3].

  • Storage: Store in a designated solid waste satellite accumulation area. Do not mix with solid oxidizers (e.g., nitrates, permanganates) to prevent exothermic degradation[4],[2].

B. Liquid Waste (Mother Liquor) Disposal Protocol

The filtrate from the isolation step contains highly flammable solvents (ether/methanol) and residual hydrochloric acid.

  • Neutralization (Optional but Recommended): If the mother liquor is highly acidic, carefully neutralize it to pH 6-8 using a weak base (e.g., sodium bicarbonate) before transferring it to the main waste carboy. Causality: Neutralization prevents the slow buildup of pressure in waste carboys caused by acid-catalyzed degradation of organic solvents[5].

  • Segregation: Transfer the liquid into a designated "Halogenated Organic Waste" or "Acidic Organic Waste" carboy, depending on your facility's specific TSDF profile. Even if the solvent is non-halogenated (like methanol), the presence of the chloride ion from the HCl often requires it to be routed through halogenated waste streams to ensure proper incinerator scrubbing[2].

  • Fill Limits: Fill the carboy to no more than 80-85% capacity to allow for vapor expansion, and utilize a vented cap to prevent over-pressurization[1],[2].

WasteWorkflow Start Waste Generation (cis-4-Phenyl-3-piperidinol HCl) SolidWaste Solid Waste (Powders, Filters) Start->SolidWaste LiquidWaste Liquid Waste (Mother Liquor) Start->LiquidWaste SolidContainer HDPE Solid Bin (Amine/Halogenated) SolidWaste->SolidContainer Transfer LiquidContainer Organic Waste Carboy (Vented Cap) LiquidWaste->LiquidContainer Neutralize & Pour Incineration High-Temp Incineration (HCl Scrubber Equipped) SolidContainer->Incineration EPA Manifest LiquidContainer->Incineration EPA Manifest

Workflow for segregation and disposal of cis-4-Phenyl-3-piperidinol HCl waste streams.

Regulatory Compliance & TSDF Logistics

To maintain a self-validating safety culture, laboratories must partner with EPA-licensed Treatment, Storage, and Disposal Facilities (TSDFs)[1],[5].

  • Incineration Mandate: Because cis-4-Phenyl-3-piperidinol HCl contains a chloride counterion, the ultimate disposal method must be high-temperature incineration[1]. The TSDF must be equipped with a wet scrubber system to capture the hydrogen chloride gas generated during combustion, converting it into harmless salts and preventing environmental acidification[5].

  • Accumulation Limits: Under EPA satellite accumulation rules, once a waste container is full, it must be dated and moved to a central accumulation area within three days. Large quantity generators must dispose of this waste within 90 days, while small quantity generators have 180 days[4].

  • Documentation: Ensure all lab packs and bulk waste drums are accompanied by DOT-compliant shipping papers and EPA hazardous waste manifests[1].

By understanding the chemical causality behind these protocols—from the hygroscopic and acidic nature of the hydrochloride salt to its combustion byproducts—researchers can ensure the safe, compliant, and environmentally responsible management of cis-4-Phenyl-3-piperidinol HCl.

References

  • Chemical Lab Pack Services | Safe Laboratory Waste Disposal. US Waste Industries. Available at: [Link][1]

  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid. MedPro Disposal. Available at:[Link][4]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. Cal Pac Lab. Available at:[Link][5]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at:[Link][2]

Sources

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